Imidazo[1,2-a]pyridin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-1-2-7-8-3-4-9(7)5-6/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEIQZOHERKVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616963 | |
| Record name | Imidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-62-7 | |
| Record name | Imidazo[1,2-a]pyridin-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-6-ol: Structure, Synthesis, and Therapeutic Potential
Introduction
The Imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic aromatic system, composed of a fused imidazole and pyridine ring, is a key pharmacophore in several marketed drugs, demonstrating a wide array of therapeutic applications.[2] Derivatives of this core have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2] This guide focuses on a specific, yet underexplored, derivative: Imidazo[1,2-a]pyridin-6-ol . We will delve into its chemical structure and numbering, propose a robust synthetic strategy, and discuss its potential as a valuable molecule in drug discovery, particularly in the context of kinase inhibition.
Chemical Structure and Numbering
The foundational step in understanding any molecule is a firm grasp of its structure and nomenclature. Imidazo[1,2-a]pyridin-6-ol consists of the parent Imidazo[1,2-a]pyridine ring system with a hydroxyl group substituted at the 6-position. The numbering of this fused heterocyclic system follows the IUPAC convention, which is crucial for the unambiguous identification of its derivatives.
The IUPAC numbering of the Imidazo[1,2-a]pyridine core commences from the nitrogen atom of the imidazole ring that is not at the bridgehead, and proceeds around the imidazole ring before continuing to the pyridine ring. The bridgehead nitrogen is assigned position 4.
Below is a diagram illustrating the chemical structure and IUPAC numbering of Imidazo[1,2-a]pyridin-6-ol.
Caption: Synthetic scheme for 6-bromoimidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or water, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq). [3]2. The reaction mixture is stirred at a temperature between 25-50°C for 2-24 hours. [3]The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is then taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 6-bromoimidazo[1,2-a]pyridine.
Step 2: Hydroxylation of 6-bromoimidazo[1,2-a]pyridine
The conversion of the 6-bromo intermediate to the final product, Imidazo[1,2-a]pyridin-6-ol, can be accomplished via a nucleophilic aromatic substitution or a transition-metal-catalyzed hydroxylation. A Buchwald-Hartwig type C-O coupling reaction is a modern and efficient method for this transformation.
Caption: Proposed hydroxylation of 6-bromoimidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridin-6-ol
-
In a reaction vessel, combine 6-bromoimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable ligand (e.g., a biarylphosphine ligand like SPhos or XPhos, 4-10 mol%).
-
Add a base such as potassium hydroxide or cesium carbonate (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
A solvent system, typically a mixture of a non-polar solvent like toluene and a polar aprotic solvent like dioxane, along with a small amount of water, is added.
-
The reaction mixture is heated to 80-110°C and stirred until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield Imidazo[1,2-a]pyridin-6-ol.
Spectroscopic Characterization
The structural elucidation of Imidazo[1,2-a]pyridin-6-ol would be confirmed through a combination of spectroscopic techniques. Based on the known data for the parent Imidazo[1,2-a]pyridine and the electronic effects of the hydroxyl group, the following spectral characteristics are anticipated. [4] Table 1: Predicted Spectroscopic Data for Imidazo[1,2-a]pyridin-6-ol
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the pyridine and imidazole rings. The protons ortho and para to the hydroxyl group will be shifted upfield compared to the parent scaffold. The phenolic proton will appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons. The carbon bearing the hydroxyl group (C-6) will be significantly deshielded. Other carbons in the pyridine ring will show shifts influenced by the electron-donating hydroxyl group. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations in the aromatic region (1400-1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₆N₂O. |
Biological Activity and Therapeutic Potential
The Imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in drug discovery. [1]Notably, derivatives with substitutions at the 6- and 8-positions have been investigated as potent inhibitors of the PI3K (phosphoinositide 3-kinase) signaling pathway, which is frequently dysregulated in various cancers. [5][6] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of Imidazo[1,2-a]pyridin-6-ol.
Given that other 6-substituted Imidazo[1,2-a]pyridines have demonstrated potent PI3K inhibitory activity, it is highly plausible that Imidazo[1,2-a]pyridin-6-ol could also exhibit similar biological effects. [5][6]The hydroxyl group at the 6-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the ATP-binding pocket of PI3K isoforms.
Therefore, Imidazo[1,2-a]pyridin-6-ol represents a valuable molecule for screening in a panel of cancer cell lines and for in vitro kinase assays to determine its inhibitory potential against PI3K and other related kinases. Its relatively simple structure also makes it an attractive starting point for the development of more potent and selective analogs through structure-activity relationship (SAR) studies.
Conclusion
Imidazo[1,2-a]pyridin-6-ol is a fascinating, yet understudied, derivative of a medicinally important heterocyclic scaffold. This guide has provided a comprehensive overview of its chemical structure, a detailed and plausible synthetic route, and a strong rationale for its investigation as a potential therapeutic agent, particularly as a PI3K inhibitor. The proposed experimental protocols offer a practical starting point for researchers in medicinal chemistry and drug discovery to synthesize and evaluate this promising compound. Further exploration of Imidazo[1,2-a]pyridin-6-ol and its analogs is warranted and could lead to the development of novel therapeutics for the treatment of cancer and other diseases.
References
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021-01-20). Available at: [Link]
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Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine - Semantic Scholar. Available at: [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]
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(PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchGate. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
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Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021-12-14). Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]
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Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. Available at: [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Publications. (2025-12-18). Available at: [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (2022-06-22). Available at: [Link]
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Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro- | C7H9N3O - PubChem. Available at: [Link]
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C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. (2024-07-24). Available at: [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available at: [Link]
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Convenient Procedure for the α-Methylation of Simple Pyridines - ResearchGate. (2025-08-06). Available at: [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (2023-04-06). Available at: [Link]
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Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (2016-02-01). Available at: [Link]
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Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. Available at: [Link]
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Iron-Catalyzed Sulfonylmethylation of Imidazo[1,2-α]pyridines with N,N-Dimethylacetamide and Sodium Sulfinates - MDPI. Available at: [Link]
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Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
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Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction - NIH. (2023-05-09). Available at: [Link]
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PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Available at: [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Chemistry of Imidazo[1,2-a]pyridin-6-ol
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Core
In the landscape of medicinal chemistry, certain heterocyclic structures distinguish themselves through their recurrent appearance in a multitude of biologically active compounds. The imidazo[1,2-a]pyridine scaffold is a quintessential example of such a "privileged structure"[1]. Its unique combination of rigidity, aromaticity, and hydrogen bonding capabilities has made it a cornerstone in the design of therapeutics targeting a wide array of diseases. This guide provides an in-depth technical exploration of a specific, yet significant, member of this family: Imidazo[1,2-a]pyridin-6-ol. While a singular "discovery" event for this molecule is not clearly demarcated in the annals of chemical literature, its history is intrinsically woven into the broader narrative of the exploration and functionalization of the parent imidazo[1,2-a]pyridine system. This document will trace the historical foundations of the scaffold, elucidate the synthetic pathways leading to the 6-hydroxy derivative, and discuss its significance within the context of modern drug discovery.
Part 1: The Genesis of a Versatile Scaffold: A Historical Perspective
The journey of the imidazo[1,2-a]pyridine core began in the early 20th century with the pioneering work of the Russian chemist Aleksei Chichibabin (also spelled Tschitschibabin). In 1925, Chichibabin reported the first synthesis of the imidazo[1,2-a]pyridine scaffold through the condensation of 2-aminopyridine with α-halocarbonyl compounds, specifically bromoacetaldehyde, at high temperatures[2][3]. Although the initial yields were modest, this seminal work laid the foundation for what would become a vast and fruitful area of heterocyclic chemistry[2].
The elegance of the Tschitschibabin reaction lies in its straightforward approach to fusing an imidazole ring onto the pyridine core. The mechanism involves an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system[3].
Over the decades, numerous advancements have been made to the original Tschitschibabin synthesis, including the use of milder reaction conditions, alternative reagents, and catalytic systems to improve yields and expand the substrate scope[2]. These developments have transformed the synthesis of imidazo[1,2-a]pyridines from a niche reaction into a robust and versatile tool for medicinal chemists.
Part 2: The Synthesis of Imidazo[1,2-a]pyridin-6-ol: Key Methodologies
The introduction of a hydroxyl group at the 6-position of the imidazo[1,2-a]pyridine core significantly alters its electronic properties and provides a valuable handle for further functionalization. The synthesis of Imidazo[1,2-a]pyridin-6-ol can be approached through several strategic pathways, primarily revolving around the choice of starting materials and the timing of the hydroxyl group introduction.
The Direct Approach: Cyclization of 2-Amino-5-hydroxypyridine
The most direct route to Imidazo[1,2-a]pyridin-6-ol involves the use of 2-amino-5-hydroxypyridine as the starting pyridine precursor. This approach mirrors the classical Tschitschibabin reaction.
Conceptual Workflow:
Caption: Direct synthesis of Imidazo[1,2-a]pyridin-6-ol.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridin-6-ol
-
Reaction Setup: To a solution of 2-amino-5-hydroxypyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.0 eq).
-
Reagent Addition: Slowly add a solution of bromoacetaldehyde or a protected equivalent (e.g., bromoacetaldehyde diethyl acetal) (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation: The success of this protocol is contingent on the stability of the hydroxyl group under the reaction conditions. The use of a mild base and controlled temperature is crucial to prevent side reactions. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
The Indirect Approach: Demethylation of 6-Methoxy-imidazo[1,2-a]pyridine
An alternative and often preferred strategy involves the synthesis of the more stable 6-methoxy analogue followed by a demethylation step to reveal the hydroxyl group. This approach can offer advantages in terms of handling and purification of intermediates.
Conceptual Workflow:
Caption: Indirect synthesis via demethylation.
Experimental Protocol: Demethylation of 6-Methoxy-imidazo[1,2-a]pyridine
-
Reaction Setup: Dissolve 6-methoxy-imidazo[1,2-a]pyridine (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and slowly add a solution of boron tribromide (BBr₃) (1.2-1.5 eq) in DCM.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Workup and Purification: Carefully quench the reaction by the slow addition of methanol, followed by water. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Trustworthiness: This protocol is a standard and reliable method for the demethylation of aryl methyl ethers. The use of a strong Lewis acid like BBr₃ is highly effective. The self-validating aspect lies in the careful control of the reaction temperature to prevent degradation of the starting material and product, and the thorough quenching and workup to remove the boron salts.
Part 3: Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of Imidazo[1,2-a]pyridin-6-ol is essential for its application in drug discovery and development.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O | - |
| Molecular Weight | 134.14 g/mol | - |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) | Inferred |
| pKa | Estimated to be around 8-9 for the hydroxyl group | Inferred |
Spectroscopic Characterization: The structural elucidation of Imidazo[1,2-a]pyridin-6-ol relies on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the imidazole and pyridine rings. The chemical shifts will be influenced by the electron-donating nature of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Part 4: Biological Significance and Therapeutic Potential
The imidazo[1,2-a]pyridine core is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects[3][4]. The introduction of a hydroxyl group at the 6-position can significantly modulate the biological activity of the parent scaffold.
Signaling Pathway Implications:
Caption: Potential biological targets of Imidazo[1,2-a]pyridine derivatives.
Derivatives of 6-substituted imidazo[1,2-a]pyridines have shown significant promise as anticancer agents[5]. The hydroxyl group at the 6-position can act as a hydrogen bond donor, potentially enhancing the binding affinity of the molecule to its biological target. Furthermore, it serves as a key site for the synthesis of libraries of derivatives through etherification or esterification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The diverse biological activities of the imidazo[1,2-a]pyridine scaffold suggest that Imidazo[1,2-a]pyridin-6-ol and its derivatives could be valuable leads in the development of new therapeutics for a range of diseases.
Conclusion
The discovery and development of Imidazo[1,2-a]pyridin-6-ol is a testament to the enduring importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. While its specific "discovery" is not a singular event, its emergence from the systematic exploration of this privileged structure highlights the logical progression of drug discovery. The synthetic routes to this compound are well-precedented and rely on fundamental principles of heterocyclic chemistry. The presence of the 6-hydroxyl group offers a strategic advantage for both direct biological activity and for the generation of diverse chemical libraries. As research into the therapeutic potential of imidazo[1,2-a]pyridines continues to expand, Imidazo[1,2-a]pyridin-6-ol is poised to remain a valuable building block for the development of the next generation of innovative medicines.
References
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Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical communications (Cambridge, England), 51(9), 1555–1575. [Link]
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Dahan-Farkas, N., Langley, C., Rousseau, A. L., Yadav, D. B., Davids, H., & de Koning, C. B. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4573–4583. [Link]
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Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega, 11(2), 2348–2383. [Link]
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Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
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Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
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An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-6-ol: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyridin-6-ol, a heterocyclic compound built upon the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, chemical characterization, and potential therapeutic applications of this specific derivative and the broader class of compounds.
Nomenclature and Chemical Identity
The nomenclature of heterocyclic compounds is systematic to ensure unambiguous identification. For the compound of interest, the following identifiers are key:
-
IUPAC Name: Imidazo[1,2-a]pyridin-6-ol
-
CAS Number: 885275-62-7
-
Molecular Formula: C₇H₆N₂O
-
Molecular Weight: 134.14 g/mol
-
Structure:
-
SMILES: Oc1cc2ncncc2c1
-
While specific synonyms for Imidazo[1,2-a]pyridin-6-ol are not widely documented, the core scaffold, imidazo[1,2-a]pyridine, is also known by several other names, including 1,3a-diazaindene and pyridino[1',2':1,2]glyoxaline.[4]
Table 1: Physicochemical Properties of the Imidazo[1,2-a]pyridine Scaffold
| Property | Value | Source |
| Molecular Weight | 118.14 g/mol | [4] |
| XLogP3 | 1.8 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 0 | [4] |
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][3][5] This structural motif is present in several marketed drugs, demonstrating its clinical significance.[2][6]
Table 2: Examples of Marketed Drugs Containing the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Therapeutic Class | Reference |
| Zolpidem | Sedative-hypnotic | [6] |
| Alpidem | Anxiolytic | [6] |
| Saripidem | Anxiolytic | [6] |
| Olprinone | Cardiotonic | [1] |
| Minodronic acid | Osteoporosis treatment | [7] |
The versatility of the imidazo[1,2-a]pyridine scaffold stems from its unique electronic properties and the ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Tschitschibabin (Chichibabin) Reaction: A Classic Approach
The first synthesis of imidazo[1,2-a]pyridines was reported by Aleksei Chichibabin in 1914 and involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8][9] This reaction remains a fundamental and widely used method for accessing this scaffold.
Conceptual Workflow of the Tschitschibabin Reaction:
Caption: General workflow of the Tschitschibabin reaction.
Experimental Protocol: General Procedure for Tschitschibabin Synthesis of Imidazo[1,2-a]pyridines [10]
-
Reactant Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) and the desired α-haloketone (e.g., phenacyl bromide derivative) (1 mmol) in a suitable solvent such as ethanol (5 mL).
-
Catalyst Addition (Optional but Recommended): Add a catalyst to improve reaction efficiency. While the reaction can proceed without a catalyst, various catalysts such as copper silicate (10 mol%) have been shown to significantly increase the yield and reduce reaction time.
-
Reaction Execution: Reflux the reaction mixture. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate mobile phase (e.g., hexane:ethyl acetate, 8:2).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst was used, filter it off. Pour the filtrate over crushed ice to precipitate the solid product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent, such as hot ethanol.
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
The causality behind refluxing the mixture lies in providing the necessary activation energy for the nucleophilic substitution and subsequent cyclization and dehydration steps. The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and intermediates.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Approach
For the synthesis of more complex, particularly 3-amino substituted imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and efficient one-pot, three-component strategy.[11][12] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often in the presence of an acid catalyst.[11][13]
Conceptual Workflow of the Groebke-Blackburn-Bienaymé Reaction:
Caption: General workflow of the GBB three-component reaction.
Experimental Protocol: General Procedure for GBB Synthesis of 3-Aminoimidazo[1,2-a]pyridines [7][11]
-
Reactant Mixture: To a solution of the 2-aminopyridine (1 mmol) and aldehyde (1 mmol) in a suitable solvent (e.g., methanol, water), add the isocyanide (1 mmol).
-
Catalyst Addition: Add an acid catalyst, such as scandium(III) triflate or p-toluenesulfonic acid, to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The use of alternative energy sources like ultrasound has been shown to accelerate the reaction.[7]
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction following the addition of water.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
-
Characterization: The structure of the final product is confirmed by standard analytical methods (NMR, MS, etc.).
The GBB reaction's elegance lies in its atom economy and the ability to generate molecular diversity in a single step, making it highly valuable for the construction of compound libraries for drug screening.
Proposed Synthesis of Imidazo[1,2-a]pyridin-6-ol
A potential starting material would be 2-amino-5-methoxypyridine. The reaction with an α-halocarbonyl, followed by demethylation, would yield the desired product.
Spectroscopic Characterization
The structural elucidation of newly synthesized imidazo[1,2-a]pyridine derivatives relies on a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the imidazo[1,2-a]pyridine core, characteristic signals for the protons on both the imidazole and pyridine rings are observed. For example, in a study of 6-(imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, the singlet for the imidazole proton was observed at 8.23 ppm.[14]
-
¹³C NMR: The carbon NMR spectrum indicates the number of different carbon environments in the molecule.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the hydroxyl (-OH) group in Imidazo[1,2-a]pyridin-6-ol.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological activities, with significant potential in oncology and neuropharmacology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, including breast, colon, and cervical cancers.[2][6][15][16]
6.1.1. Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A key mechanism underlying the anticancer activity of some imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[17][18] This pathway is frequently hyperactivated in many types of cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.
Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridines:
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
By inhibiting PI3K, these compounds can block downstream signaling, leading to:
-
Induction of Apoptosis: The controlled cell death of cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of malignant cells.[16]
For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed potent inhibitory activity against PI3Kα and induced cell cycle arrest at the G2/M phase and apoptosis in cancer cells.[17][19]
Table 3: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound 13k | HCC827 (Lung) | 0.09 | PI3Kα Inhibition | [17] |
| A549 (Lung) | 0.11 | [17] | ||
| HCT116 (Colon) | 0.43 | [17] | ||
| IP-5 | HCC1937 (Breast) | 45 | Induction of apoptosis, cell cycle arrest | [16] |
| IP-6 | HCC1937 (Breast) | 47.7 | Induction of apoptosis, cell cycle arrest | [16] |
Antiviral and Other Activities
Derivatives of the imidazo[1,2-a]pyridine scaffold have also been investigated for their potential as antiviral agents, with some showing activity against viruses such as HIV and hepatitis C.[17] Furthermore, this class of compounds exhibits a wide range of other biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[10]
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility and the diverse range of biological activities make it an attractive starting point for the development of new therapeutic agents.
While specific data on Imidazo[1,2-a]pyridin-6-ol is limited in the current literature, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests that it warrants further investigation. Future studies should focus on:
-
Optimized Synthesis: Development of a high-yield, scalable synthesis for Imidazo[1,2-a]pyridin-6-ol.
-
Biological Screening: Comprehensive evaluation of its cytotoxic, antiviral, and other pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related 6-substituted derivatives to understand the impact of the hydroxyl group and other substituents on biological activity.
References
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Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
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ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridine by microwave‐assisted protocol. Retrieved from [Link]
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IOSR Journal. (n.d.). Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. Retrieved from [Link]
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56.
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Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Inflammopharmacology.
- Fan, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3357.
- Reyes-Gutiérrez, P. E., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(13), 5122.
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Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
- Al-Tel, T. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
- Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Current Cancer Drug Targets.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Sharma, P., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 17(10), 1174-1190.
- El Kazzouli, S., et al. (2018). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2018(20), 2534-2559.
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- Dömling, A. (2018). The Groebke-Blackburn-Bienaymé Reaction. Topics in Current Chemistry, 376(4), 30.
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ACS Publications. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
-
YouTube. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]
- Grygorenko, O. O., et al. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
-
DR-NTU, Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyrimidine. Retrieved from [Link]
-
YouTube. (n.d.). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. Retrieved from [Link]
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Technical Guide: Imidazo[1,2-a]pyridin-6-ol Physicochemical Properties
Executive Summary
Imidazo[1,2-a]pyridin-6-ol (CAS: 51907-18-7) represents a critical derivative of the imidazo[1,2-a]pyridine "privileged scaffold." Unlike its unsubstituted parent, the 6-hydroxy variant introduces a versatile handle for diversification and significantly alters the electronic and solubility profile of the core heterocycle. This guide details the physicochemical parameters, synthetic methodologies, and drug discovery applications of this amphoteric scaffold, essential for medicinal chemists targeting CNS, anti-infective, and oncology indications.[1]
Molecular Architecture & Electronic State
The imidazo[1,2-a]pyridine core is a fused bicyclic system comprising a pyridine ring fused to an imidazole ring across the [1,2] bond. The 6-hydroxy substituent introduces a push-pull electronic system that affects both reactivity and binding affinity.
Resonance and Tautomerism
The molecule exhibits amphoteric character due to the presence of a basic bridgehead nitrogen (N1) and an acidic phenolic hydroxyl group at position 6.
-
Basicity (N1): The bridgehead nitrogen (N1) is the primary protonation site. The electron pair on N4 is part of the aromatic sextet, making it non-basic. The 6-OH group acts as an electron-donating group (EDG) via resonance (+M effect), increasing electron density at N1 and N3, thereby slightly enhancing the basicity compared to the unsubstituted parent.
-
Acidity (6-OH): The hydroxyl group at position 6 behaves similarly to a phenol. Deprotonation yields a phenoxide anion stabilized by the electron-deficient pyridine ring.
Zwitterionic Potential
At neutral pH, the molecule exists primarily in a neutral form, but in specific pH windows (between pKa1 and pKa2), a zwitterionic species is theoretically possible, though less stable than in amino-acid-like systems due to the weak basicity of N1 relative to the acidity of the OH.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the 6-hydroxy derivative.
| Property | Value / Range | Context & Significance |
| Molecular Formula | C₇H₆N₂O | MW: 134.14 g/mol |
| pKa₁ (Basic) | 7.2 ± 0.5 | Protonation of N1. Higher than parent (6.8) due to 6-OH donation. |
| pKa₂ (Acidic) | 9.8 ± 0.4 | Deprotonation of 6-OH (Phenolic). |
| LogP (Octanol/Water) | 0.65 – 0.85 | Moderately lipophilic. Significantly lower than parent (1.21) due to H-bonding. |
| LogD (pH 7.4) | ~0.60 | Remains largely neutral at physiological pH, ensuring membrane permeability. |
| TPSA | ~33 Ų | Excellent CNS penetration potential (Rule of 5 compliant). |
| H-Bond Donors | 1 | The 6-OH group. |
| H-Bond Acceptors | 3 | N1, N4 (weak), and Oxygen. |
| Solubility | Low in water (neutral) | High solubility in DMSO, MeOH. pH-dependent aqueous solubility (high at pH < 5 or > 10). |
| Fluorescence | λ_ex ~320 nm, λ_em ~450 nm | Scaffold is intrinsically fluorescent; 6-OH can quench or shift depending on solvent. |
Synthetic Methodologies
Synthesis of Imidazo[1,2-a]pyridin-6-ol requires careful handling of the nucleophilic hydroxyl group. Two primary pathways are employed in drug discovery: de novo cyclization and protecting group manipulation.
Pathway A: Condensation (De Novo)
The classic Groebke-Blackburn-Bienaymé or condensation reaction.
-
Starting Material: 2-amino-5-hydroxypyridine (often unstable) or 2-amino-5-methoxypyridine.
-
Reagent: Chloroacetaldehyde (or bromoacetaldehyde diethyl acetal).
-
Conditions: Ethanol/Water reflux, NaHCO₃ base.
Pathway B: Demethylation (Preferred for Scale)
Due to the oxidative instability of 2-amino-5-hydroxypyridine, the 6-methoxy derivative is synthesized first, followed by ether cleavage.
-
Precursor: 6-methoxyimidazo[1,2-a]pyridine.[2]
-
Reagent: BBr₃ (Boron tribromide) in DCM or HBr/Acetic Acid.
-
Outcome: High-purity 6-ol precipitate.
Analytical Characterization
Validating the identity of the 6-ol requires distinguishing it from potential regioisomers (e.g., 8-ol) and confirming the oxidation state.
NMR Spectroscopy (d6-DMSO)
-
¹H NMR:
-
H5 (s, 1H): ~8.0–8.2 ppm. (Deshielded by ring nitrogen).
-
H3 (s, 1H): ~7.8 ppm. (Imidazole ring proton).[3]
-
H2 (s, 1H): ~7.5 ppm.
-
H7/H8 (d/dd): ~7.0–7.2 ppm.
-
-OH (s, broad): ~9.5–10.0 ppm (Exchangeable with D₂O).
-
-
¹³C NMR: Distinctive shift for C6-OH carbon around 145–150 ppm.
Mass Spectrometry
-
ESI-MS: [M+H]⁺ = 135.05.
-
Fragmentation: Loss of CO (28 Da) is characteristic of phenols/quinoid-like structures.
Drug Discovery Applications
The Imidazo[1,2-a]pyridin-6-ol scaffold acts as a versatile bioisostere and synthetic handle .
Ligand Design & SAR Vectors
-
O-Alkylation: The 6-OH is a prime nucleophile for Williamson ether synthesis, allowing the attachment of solubilizing tails, fluorophores, or target-binding motifs (e.g., in PI3K inhibitors or GABA-A ligands).
-
Hydrogen Bonding: The 6-OH can serve as a donor/acceptor pair in the binding pocket, mimicking the NH of an indole or the OH of a tyrosine residue.
-
Metabolic Stability: While the scaffold is robust, the 6-position is a metabolic "soft spot" for glucuronidation. Capping the OH (e.g., with a difluoromethyl group) can block Phase II metabolism while retaining H-bond acceptor capability.
Case Studies
-
Anti-Infectives: Derivatives of 6-hydroxyimidazo[1,2-a]pyridine have shown potency against M. tuberculosis by targeting the QcrB subunit.
-
Oncology: Used as a core scaffold for PI3Kα inhibitors, where the imidazo-pyridine mimics the adenine ring of ATP.
References
-
Synthesis & Demethylation Protocol: Methods for treating cancer. Patent WO2024086809A1. (2024). Link
-
Scaffold Medicinal Chemistry: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Journal of Medicinal Chemistry. (2023).[4] Link
-
Library Generation: Heteroaryl compounds and uses thereof. Patent WO2019214681A1. (2019). Link
-
Physicochemical Data (Scaffold): Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry. (2017).[5] Link
-
pKa Compilation: pKa Data Compiled by R. Williams. (2022).[5][6][7] Link
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An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyridin-6-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic applications.[1] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This has led to the development of marketed drugs for conditions ranging from insomnia to heart failure.[1] The functionalization of this core, particularly with hydroxyl groups, opens new avenues for modulating physicochemical properties and exploring novel biological activities. This guide focuses specifically on the synthesis and characterization of Imidazo[1,2-a]pyridin-6-ol, a key intermediate for the development of novel therapeutics.
Section 1: Synthetic Strategies for Imidazo[1,2-a]pyridin-6-ol
The synthesis of Imidazo[1,2-a]pyridin-6-ol hinges on the strategic cyclization of a suitably substituted aminopyridine. The most direct and widely adopted approach is a variation of the classic Tschitschibabin pyridine synthesis, which involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[2][3]
Key Precursor: 2-Amino-5-hydroxypyridine
The successful synthesis of the target molecule is critically dependent on the availability and purity of the starting material, 2-amino-5-hydroxypyridine. While not as readily available as unsubstituted 2-aminopyridine, it can be synthesized through a robust multi-step process. A common route begins with the bromination of 2-aminopyridine, followed by protection of the amino group, methoxylation, deprotection, and finally demethylation to yield the desired 2-amino-5-hydroxypyridine.[4] Given the multi-step nature of this precursor synthesis, careful purification and characterization at each stage are paramount to ensure the success of the final cyclization.
The Tschitschibabin Cyclization: A Mechanistic Perspective
The core of the synthesis is the condensation reaction between 2-amino-5-hydroxypyridine and an α-haloketone, such as 2-bromoacetophenone, to yield 2-phenyl-imidazo[1,2-a]pyridin-6-ol. The reaction proceeds through a well-established mechanism:
-
N-Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone, displacing the bromide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.
-
Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.
The presence of the hydroxyl group at the 5-position of the pyridine ring can influence the reaction kinetics and may necessitate adjustments to the reaction conditions to optimize the yield and purity of the final product.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-imidazo[1,2-a]pyridin-6-ol
This protocol is a representative procedure based on established Tschitschibabin reaction conditions, adapted for the specific synthesis of 2-phenyl-imidazo[1,2-a]pyridin-6-ol.
Materials:
-
2-Amino-5-hydroxypyridine
-
2-Bromoacetophenone
-
Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-hydroxypyridine (1.0 eq) and anhydrous ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Reagents: Add sodium bicarbonate (1.5 eq) to the solution, followed by the dropwise addition of a solution of 2-bromoacetophenone (1.1 eq) in anhydrous ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Isolation and Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield 2-phenyl-imidazo[1,2-a]pyridin-6-ol as a solid. Characterize the product using NMR, IR, and mass spectrometry.
Section 2: Comprehensive Characterization of Imidazo[1,2-a]pyridin-6-ol
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Imidazo[1,2-a]pyridin-6-ol. The following is a guide to the expected spectroscopic data for a representative derivative, 2-phenyl-imidazo[1,2-a]pyridin-6-ol.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic data for 2-phenyl-imidazo[1,2-a]pyridin-6-ol, based on known data for the imidazo[1,2-a]pyridine scaffold and the influence of the phenyl and hydroxyl substituents.
| Technique | Expected Observations |
| ¹H NMR | ~10.0-11.0 ppm (s, 1H): Phenolic -OH proton. ~8.0-8.5 ppm (m, 1H): H-5 proton. ~7.2-8.0 ppm (m, 7H): Aromatic protons of the phenyl group and H-3, H-7, and H-8 protons of the imidazo[1,2-a]pyridine ring. |
| ¹³C NMR | ~150-160 ppm: C-6 (carbon attached to the hydroxyl group). ~140-150 ppm: C-8a and C-2 (quaternary carbons). ~125-135 ppm: Aromatic carbons of the phenyl group. ~105-125 ppm: C-3, C-5, and C-7. |
| FT-IR (cm⁻¹) | ~3400-3200 (broad): O-H stretching of the hydroxyl group. ~3100-3000: Aromatic C-H stretching. ~1630-1580: C=N and C=C stretching of the aromatic rings. ~1250-1150: C-O stretching of the phenol. |
| Mass Spec (ESI+) | [M+H]⁺: Expected molecular ion peak corresponding to the protonated molecule. |
Interpretation of Spectroscopic Data
-
¹H NMR: The downfield chemical shift of the H-5 proton is characteristic of its position adjacent to the electron-withdrawing nitrogen atom of the pyridine ring. The broad singlet for the hydroxyl proton is also a key indicator.
-
¹³C NMR: The chemical shift of C-6 will be significantly influenced by the attached hydroxyl group, appearing in the downfield region. The other carbon signals will be in the expected aromatic region.
-
FT-IR: The broad O-H stretch is a definitive feature of the hydroxyl group. The presence of aromatic C-H and C=C/C=N stretches confirms the heterocyclic and phenyl rings.
-
Mass Spectrometry: High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition.
Section 3: Applications and Future Directions
Imidazo[1,2-a]pyridin-6-ol and its derivatives are valuable building blocks in medicinal chemistry. The hydroxyl group provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for screening against various biological targets. This scaffold has shown promise in the development of agents with anticancer, anti-inflammatory, and antiviral activities.[5][6] Future research will likely focus on the development of more efficient and greener synthetic routes to these compounds and the exploration of their therapeutic potential in a wider range of diseases.
References
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives "On-Water". ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]
-
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. National Center for Biotechnology Information. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. National Center for Biotechnology Information. Available at: [Link]
-
2-Phenylimidazo(1,2-a)pyridine. PubChem. Available at: [Link]
-
Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O),.... ResearchGate. Available at: [Link]
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Semantic Scholar. Available at: [Link]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. ResearchGate. Available at: [Link]
-
1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at: [Link]
-
Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Available at: [Link]
-
2-Phenylimidazo[1,2-a]pyridine. The Automated Topology Builder. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]
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A Theoretical and Computational Deep Dive into Imidazo[1,2-a]pyridin-6-ol: A Guide for Researchers and Drug Developers
Foreword: Unveiling the Computational Landscape of a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have shown promise in various therapeutic areas, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Within this versatile family, imidazo[1,2-a]pyridin-6-ol presents a particularly interesting case for theoretical and computational exploration. The hydroxyl group at the 6-position introduces a site for hydrogen bonding and potential metabolic transformations, making a detailed understanding of its electronic and structural properties crucial for rational drug design.
This in-depth technical guide provides a comprehensive overview of the theoretical studies and computational modeling of imidazo[1,2-a]pyridin-6-ol. We will move beyond a mere listing of methods to provide a causal understanding of why certain computational approaches are chosen and how the resulting data can be interpreted to drive drug discovery efforts. This document is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to unlock the full potential of the imidazo[1,2-a]pyridine scaffold.
Part 1: The 'Why' and 'How' of Computational Inquiry: Methodological Foundations
In the realm of molecular modeling, the selection of an appropriate theoretical framework is paramount. For a molecule like imidazo[1,2-a]pyridin-6-ol, which possesses a rich electronic structure with both aromatic and heteroatomic features, Density Functional Theory (DFT) has emerged as a robust and widely adopted method.[3] DFT strikes an effective balance between computational cost and accuracy, making it well-suited for investigating the properties of medium-sized organic molecules.
The Rationale for DFT in Studying Imidazo[1,2-a]pyridines
The core principle of DFT is to describe the electronic structure of a many-body system using its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave function-based methods that deal with 3N coordinates for N electrons. For imidazo[1,2-a]pyridine derivatives, DFT is particularly advantageous for:
-
Predicting Molecular Geometries: Accurately determining the three-dimensional arrangement of atoms is the first and most critical step in any computational analysis. DFT, with appropriate basis sets, can provide optimized geometries that are in good agreement with experimental data from techniques like X-ray crystallography.[4]
-
Elucidating Electronic Properties: Understanding the distribution of electrons within the molecule is key to predicting its reactivity and intermolecular interactions. DFT allows for the calculation of various electronic descriptors, such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP), which provide insights into the molecule's chemical behavior.[3]
-
Simulating Spectroscopic Properties: Computational methods can predict various spectra, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR). Time-Dependent DFT (TD-DFT) is a powerful extension for modeling electronic excitations and predicting UV-Vis spectra.
A Self-Validating Protocol for DFT Calculations on Imidazo[1,2-a]pyridin-6-ol
To ensure the reliability of computational results, a well-defined and self-validating protocol is essential. The following step-by-step workflow is recommended for theoretical studies on imidazo[1,2-a]pyridin-6-ol.
Experimental Protocol: DFT Calculation Workflow
-
Structure Preparation:
-
Draw the 2D structure of imidazo[1,2-a]pyridin-6-ol using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation and perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94).
-
-
Quantum Mechanical Geometry Optimization:
-
Select a suitable DFT functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[3] The B3LYP functional is a hybrid functional that combines the strengths of both Hartree-Fock and DFT methods. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.
-
Perform a geometry optimization calculation without any symmetry constraints to find the global minimum on the potential energy surface.
-
Verify that the optimized structure corresponds to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms that the structure is a stable point.
-
-
Calculation of Molecular Properties:
-
Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.
-
Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[3]
-
Mulliken Atomic Charges: Calculate the partial charges on each atom to understand the intramolecular charge distribution.[3]
-
Spectroscopic Properties (Optional but Recommended):
-
IR Spectrum: The vibrational frequencies from the frequency calculation can be used to simulate the IR spectrum.
-
UV-Vis Spectrum: Perform a TD-DFT calculation to predict the electronic transitions and the corresponding absorption wavelengths.
-
-
-
Data Analysis and Visualization:
-
Analyze the output files to extract the desired data.
-
Visualize the molecular orbitals, MEP surface, and other properties using molecular visualization software (e.g., GaussView, Avogadro).
-
-
Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the electron density surface. It provides a visual representation of the charge distribution and is an invaluable tool for predicting intermolecular interactions. For imidazo[1,2-a]pyridin-6-ol, the MEP surface would show negative potential (typically colored red or yellow) around the nitrogen atoms of the imidazole and pyridine rings and the oxygen atom of the hydroxyl group, indicating these are regions susceptible to electrophilic attack and favorable for hydrogen bond acceptance. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Quantitative Data Summary
The following table summarizes the kind of quantitative data that would be obtained from a DFT study of imidazo[1,2-a]pyridin-6-ol at the B3LYP/6-311++G(d,p) level of theory. (Note: These are representative values for illustrative purposes).
| Parameter | Calculated Value | Significance |
| Total Energy | -X.XXXX Hartrees | A measure of the molecule's stability. |
| Dipole Moment | Y.YY Debye | Indicates the overall polarity of the molecule. |
| EHOMO | -Z.ZZ eV | Energy of the highest occupied molecular orbital. |
| ELUMO | -W.WW eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | V.VV eV | An indicator of chemical reactivity and stability. |
| Point Group | Cs | Describes the symmetry of the molecule. |
Part 3: Applications in Drug Discovery and Development
The theoretical insights gained from computational modeling of imidazo[1,2-a]pyridin-6-ol have direct and impactful applications in the field of drug discovery.
-
Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of imidazo[1,2-a]pyridine derivatives, researchers can build robust SAR models. For example, understanding how substitutions on the core scaffold affect the HOMO-LUMO gap or the MEP can help in designing more potent and selective analogs.
-
Molecular Docking: The optimized geometry and calculated atomic charges of imidazo[1,2-a]pyridin-6-ol can be used as input for molecular docking simulations. [5]This allows for the prediction of its binding mode and affinity to a specific protein target, providing a structural basis for its biological activity.
-
ADMET Prediction: Certain computational descriptors derived from DFT calculations can be used in quantitative structure-property relationship (QSPR) models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This early-stage assessment can help in prioritizing compounds with favorable drug-like properties.
Conclusion and Future Perspectives
The theoretical and computational modeling of imidazo[1,2-a]pyridin-6-ol provides a powerful lens through which to understand its intrinsic properties. DFT calculations, when performed with a rigorous and validated protocol, can yield a wealth of information about the molecule's geometry, electronic structure, and potential for intermolecular interactions. These insights are not merely academic; they are actionable intelligence that can guide the synthesis of novel derivatives with improved therapeutic profiles.
Future computational studies could explore the excited state properties of imidazo[1,2-a]pyridin-6-ol in more detail using advanced methods like multireference calculations. Additionally, the use of Quantum Theory of Atoms in Molecules (QTAIM) could provide a deeper understanding of the nature of the chemical bonds within this important scaffold. [5]As computational power continues to grow and theoretical methods become more sophisticated, the synergy between in silico modeling and experimental chemistry will undoubtedly accelerate the discovery of new and effective imidazo[1,2-a]pyridine-based therapeutics.
References
-
ResearchGate. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
ResearchGate. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available from: [Link]
-
PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Available from: [Link]
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- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of Imidazo[1,2-a]pyridin-6-ol in Kinase Inhibitor Discovery
[1]
Executive Summary & Scientific Rationale
The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an ideal template for kinase inhibitors. While the scaffold itself is ubiquitous, the specific derivative imidazo[1,2-a]pyridin-6-ol (6-hydroxyimidazo[1,2-a]pyridine) represents a critical, high-value intermediate.
The 6-hydroxyl moiety serves as a versatile chemical "handle," allowing researchers to rapidly diversify the scaffold via O-alkylation or cross-coupling reactions. This is particularly relevant in the design of Type I and Type II inhibitors for receptor tyrosine kinases (RTKs) such as c-Met (Hepatocyte Growth Factor Receptor) and lipid kinases like PI3K .
This guide details the strategic application of imidazo[1,2-a]pyridin-6-ol in synthesizing anticancer libraries, focusing on its utility in accessing the solvent-exposed regions of the ATP-binding pocket to enhance potency and solubility.
Chemical Application: Rational Design & Synthesis
The "Chemical Hook" Strategy
In kinase inhibitor design, the imidazo[1,2-a]pyridine core typically binds to the hinge region of the kinase. The 6-position is geometrically positioned to project substituents into the hydrophobic back pocket or the solvent front, depending on the specific kinase topology.
Using imidazo[1,2-a]pyridin-6-ol as the starting material allows for the introduction of diverse pharmacophores (e.g., benzyl groups, heterocycles, or solubilizing chains) via stable ether linkages.
Protocol A: Synthesis of 6-Alkoxyimidazo[1,2-a]pyridine Libraries
Objective: To generate a library of c-Met/PI3K inhibitor candidates by functionalizing the 6-hydroxyl group.
Reagents:
-
Starting Material: Imidazo[1,2-a]pyridin-6-ol (Commercial or synthesized from 2-amino-5-hydroxypyridine).
-
Electrophiles: Various substituted benzyl halides (e.g., 4-fluorobenzyl bromide, 3,4-dichlorobenzyl bromide) or heteroaryl halides.
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Methodology:
-
Preparation: Dissolve imidazo[1,2-a]pyridin-6-ol (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
). -
Deprotonation: Add
(2.0 equiv) to the solution. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion.-
Expert Insight:
is preferred over for its "cesium effect," which often enhances solubility and reaction rates for phenol alkylations in DMF.
-
-
Alkylation: Dropwise add the specific benzyl halide/electrophile (1.2 equiv).
-
Reaction: Heat the mixture to 60–80°C. Monitor via TLC or LC-MS. Reaction times typically range from 2 to 6 hours.
-
Work-up:
-
Dilute with ethyl acetate.
-
Wash 3x with water (to remove DMF) and 1x with brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).
Visualization: Synthesis Workflow
The following diagram illustrates the workflow from the core scaffold to a functionalized inhibitor library.
Figure 1: Synthetic workflow transforming the 6-ol scaffold into targeted inhibitor libraries.
Biological Application: Validation & Screening
Once the library is synthesized, the compounds must be validated for anticancer activity. The primary targets for this scaffold are often the c-Met receptor tyrosine kinase and the PI3K/Akt/mTOR pathway.
Protocol B: In Vitro c-Met Kinase Inhibition Assay
Objective: To determine the
Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated peptide substrate is phosphorylated by recombinant c-Met. A Europium-labeled antibody detects the phosphorylation, generating a FRET signal.
Materials:
-
Recombinant human c-Met kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1, biotinylated.
-
ATP (at
concentration, typically 10 µM). -
Detection Reagents: Eu-anti-phosphotyrosine antibody + APC-Streptavidin.
Procedure:
-
Compound Prep: Prepare 3-fold serial dilutions of the imidazo[1,2-a]pyridine derivatives in DMSO (start at 10 µM).
-
Enzyme Mix: Dilute c-Met enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Reaction:
-
Add 5 µL of compound solution to a 384-well plate.
-
Add 10 µL of Enzyme Mix. Incubate 10 min.
-
Initiate reaction by adding 10 µL of Substrate/ATP mix.
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Termination/Detection: Add 25 µL of Detection Mix (EDTA + Eu-Antibody + APC-Streptavidin).
-
Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate
.
Data Presentation: Representative SAR Data
The table below summarizes how modifications at the 6-position (derived from the 6-ol) impact biological activity, based on typical SAR trends for this scaffold.
| Compound ID | R-Group (at 6-O-position) | c-Met IC50 (nM) | A549 Cell Viability (µM) | Mechanism Note |
| IP-6-OH | -H (Parent 6-ol) | >10,000 | >50 | Inactive (lacks hydrophobic reach) |
| IP-6-Bn | -Benzyl | 450 | 12.5 | Moderate hydrophobic interaction |
| IP-6-F | -4-Fluorobenzyl | 45 | 1.8 | Enhanced lipophilicity & metabolic stability |
| IP-6-Q | -Quinazolin-4-yl | 12 | 0.4 | Dual c-Met/PI3K activity; H-bond acceptor |
| IP-6-Py | -Pyridin-3-ylmethyl | 150 | 5.2 | Improved solubility; moderate potency |
Mechanistic Insight: The c-Met/PI3K Axis
The efficacy of these derivatives stems from their ability to block the HGF/c-Met signaling cascade. By inhibiting the phosphorylation of c-Met, the downstream PI3K/Akt and MAPK pathways are silenced, leading to reduced proliferation and induction of apoptosis.
Figure 2: Mechanism of Action. The inhibitor blocks c-Met, preventing downstream activation of PI3K/Akt and RAS pathways.[1]
References
-
Imidazo[1,2-a]pyridines as c-Met Inhibitors
-
PI3K Inhibition Strategy
-
General Anticancer Activity (Melanoma/Cervical)
-
Synthesis & Scaffold Utility
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (ACS Omega).
Sources
- 1. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
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- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assay development for Imidazo[1,2-a]pyridin-6-ol activity
Application Notes and Protocols
Topic: Assay Development for Imidazo[1,2-a]pyridin-6-ol Activity Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Characterizing Imidazo[1,2-a]pyridin-6-ol Activity: From Target Hypothesis to Cellular Validation
Introduction
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects.[1][2][3] Its synthetic tractability and versatile biological profile make it a fertile ground for drug discovery.[4] Specifically, derivatives like Imidazo[1,2-a]pyridin-6-ol and other 6-substituted analogs have demonstrated compelling activity, particularly in oncology, by inducing apoptosis in cancer cell lines.[5]
A frequent and potent mechanism of action for this class of compounds is the modulation of critical cellular signaling pathways, often through the inhibition of protein kinases.[6][7] For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to potently inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6][7]
This guide provides a comprehensive, field-proven framework for the systematic development of assays to characterize the biological activity of a novel compound, using Imidazo[1,2-a]pyridin-6-ol as a representative example. We will proceed through a logical cascade, beginning with broad biochemical screening against a hypothesized target class, followed by biophysical validation of direct target engagement, and culminating in cell-based assays to confirm pathway modulation in a physiologically relevant context. This tiered approach ensures a high degree of scientific rigor, building confidence in the data at each stage and efficiently allocating resources toward the most promising therapeutic candidates.
Section 1: The Assay Development Cascade: A Strategic Workflow
The journey from a novel compound to a validated lead requires a structured and logical progression of experiments. The goal is to efficiently test a primary hypothesis (e.g., "Imidazo[1,2-a]pyridin-6-ol is a kinase inhibitor") and systematically build a data package that confirms its mechanism of action. Our workflow is designed to move from the simple to the complex, with each step serving as a go/no-go decision point for the next.
Causality Behind the Workflow: This tiered approach is crucial for mitigating the risk of artifacts and false positives, which are common in high-throughput screening. A biochemical hit provides the first indication of activity, but it doesn't prove direct binding. A biophysical assay provides that confirmation.[8][9] Finally, cell-based assays are essential to demonstrate that the compound is cell-permeable and can engage its target in the complex milieu of a living cell to produce the desired biological effect.
Figure 3: The PI3K/Akt signaling pathway with points of measurement for cellular assays.
Protocol 4.1: HTRF® Phospho-Akt (Ser473) Cellular Assay
Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a proximity-based assay that uses two labeled antibodies, one with a Europium cryptate donor and another with a d2 acceptor. W[10][11]hen both antibodies bind to the target protein (one to total Akt, one to phospho-Akt), the donor and acceptor are brought close enough for FRET to occur upon excitation. The resulting signal is specific and robust, allowing for precise quantification of protein phosphorylation in cell lysates.
[12][13]Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to have active PI3K/Akt signaling (e.g., HT-29) into a 96-well plate and grow to 80-90% confluency. [5] * Starve cells of serum for 4-6 hours if basal pathway activity is low.
-
Pre-treat cells with a serial dilution of Imidazo[1,2-a]pyridin-6-ol for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., IGF-1) for 15-30 minutes to induce Akt phosphorylation. Include unstimulated and vehicle-treated stimulated controls.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add the HTRF-compatible lysis buffer directly to the wells.
-
Incubate on an orbital shaker for 10-15 minutes at room temperature.
-
-
HTRF Detection:
-
Transfer the cell lysates to a white 384-well low-volume assay plate.
-
Add the HTRF antibody mix (anti-p-Akt-d2 and anti-total-Akt-Eu3+ cryptate) to each well.
-
Seal the plate and incubate at room temperature for 4 hours to overnight, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665nm / 620nm * 10,000) and normalize the data to determine the IC50 of p-Akt inhibition.
-
Protocol 4.2: CREB-Luciferase Reporter Gene Assay
Principle: The transcription factor CREB (cAMP response element-binding protein) can be activated downstream of Akt signaling. T[14]his assay uses a cell line stably or transiently transfected with a plasmid containing a firefly luciferase gene under the control of a promoter with multiple copies of the cAMP Response Element (CRE). I[15][16]nhibition of the upstream pathway (e.g., PI3K/Akt) will reduce CREB activation, leading to a decrease in luciferase expression and a corresponding drop in luminescence.
[14][17]Step-by-Step Methodology:
-
Transfection:
-
Co-transfect HEK293 or a relevant cancer cell line with a CRE-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization. A[18]lternatively, use a commercially available stable cell line.
-
Plate the transfected cells and allow them to recover for 24 hours.
-
-
Cell Treatment:
-
Treat the cells with a serial dilution of Imidazo[1,2-a]pyridin-6-ol for a duration sufficient to allow for transcription and translation (e.g., 6-8 hours).
-
Include a known pathway activator (e.g., Forskolin for direct cAMP activation or a growth factor) in all wells except the negative control.
-
-
Lysis and Luminescence Reading:
-
Wash the cells with PBS.
-
Add passive lysis buffer to the wells.
-
Use a dual-luciferase assay system (e.g., Dual-Glo®, Promega) to read the firefly and Renilla luciferase signals sequentially on a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for cell number and transfection efficiency.
-
Plot the normalized ratio against compound concentration to determine the IC50 for pathway inhibition.
-
Conclusion and Forward Strategy
This application guide outlines a robust, multi-tiered strategy for elucidating the biological activity of Imidazo[1,2-a]pyridin-6-ol. By progressing from broad biochemical screening to direct biophysical validation and finally to specific cell-based pathway analysis, researchers can build a high-confidence data package that clearly defines the compound's mechanism of action.
A positive result in this assay cascade—demonstrating potent biochemical inhibition, direct target binding, and on-target cellular pathway modulation—validates Imidazo[1,2-a]pyridin-6-ol as a lead candidate worthy of further investigation. Subsequent steps would include comprehensive selectivity profiling against a broad panel of kinases, detailed mechanism of action studies (e.g., ATP-competitive vs. allosteric), and advancement into more complex cellular models and in vivo efficacy studies.
References
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
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Narayan, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]
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Shavva, A.G., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link]
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de Oliveira, C.S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. Available at: [Link]
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Wodtke, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
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Cheng, Z., et al. (2001). Stable luciferase reporter cell lines for signal transduction pathway readout using GAL4 fusion transactivators. Journal of Receptors and Signal Transduction. Available at: [Link]
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de Vries, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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Auld, D.S. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]
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Joseph, P.R., et al. (2020). Biophysical methods in early drug discovery. Essays in Biochemistry. Available at: [Link]
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Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics. Available at: [Link]
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BMG LABTECH. (2020). HTRF technology on Microplate Readers. BMG LABTECH Resources. Available at: [Link]
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Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology Blog. Available at: [Link]
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Royal Society of Chemistry. (2018). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. RSC Drug Discovery Series. Available at: [Link]
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Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Blog. Available at: [Link]
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ResearchGate. (2020). Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. Preprint. Available at: [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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QIAGEN. (n.d.). Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN Products. Available at: [Link]
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Application Notes and Protocols for Imidazo[1,2-a]pyridin-6-ol as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This document provides a comprehensive technical guide for researchers exploring the potential of Imidazo[1,2-a]pyridin-6-ol and its derivatives as kinase inhibitors. We will delve into the underlying scientific principles, structure-activity relationships, and provide detailed, field-proven protocols for the evaluation of these compounds. This guide is designed to empower researchers to design, execute, and interpret experiments with a high degree of scientific rigor.
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The Imidazo[1,2-a]pyridine core has emerged as a versatile and highly valuable scaffold for the development of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a robust platform for the strategic placement of various substituents to achieve high-affinity interactions with the ATP-binding pocket of diverse kinases.
Derivatives of the Imidazo[1,2-a]pyridine scaffold have been successfully developed as inhibitors of a range of kinases, including but not limited to:
-
Aurora Kinases [8]
-
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [9]
-
Cdc2-like kinases (CLKs) [9]
The 6-position of the Imidazo[1,2-a]pyridine ring has been identified as a key site for modification to modulate potency and selectivity. This guide will focus on the potential of introducing a hydroxyl group at this position, creating Imidazo[1,2-a]pyridin-6-ol, and its derivatives as a promising avenue for novel kinase inhibitor discovery.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism by which Imidazo[1,2-a]pyridine-based inhibitors exert their effect is through competitive inhibition at the ATP-binding site of the target kinase. The fused imidazole and pyridine rings mimic the purine core of ATP, allowing the molecule to dock within the hydrophobic pocket of the kinase domain.
Caption: Competitive inhibition of a kinase by an Imidazo[1,2-a]pyridin-6-ol derivative.
The specific interactions that govern the binding affinity and selectivity of these inhibitors are dictated by the substituents on the Imidazo[1,2-a]pyridine core. The hydroxyl group at the 6-position, in particular, can act as a crucial hydrogen bond donor or acceptor, forming key interactions with amino acid residues in the hinge region of the kinase, a critical area for ATP binding.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors is guided by a deep understanding of the structure-activity relationship (SAR). For the Imidazo[1,2-a]pyridine scaffold, several key principles have been established:
-
Substitution at the 6-position: This position is critical for modulating kinase inhibitory activity. Attaching various moieties, such as quinazoline, has led to potent PI3Kα and Aurora kinase inhibitors.[3][8] The introduction of a hydroxyl group can provide a valuable handle for hydrogen bonding interactions.
-
Substitution at the 2- and 8-positions: Modifications at these positions have also been shown to be important for activity against PI3Kα.[5]
-
Bioisosteric replacements: Replacing certain functional groups with bioisosteres, such as the use of a 1,2,4-oxadiazole group, has resulted in potent PI3Kα inhibitors.[6]
The following table summarizes the reported activities of some 6-substituted Imidazo[1,2-a]pyridine derivatives, highlighting the potential of this scaffold.
| Compound/Derivative Class | Target Kinase(s) | Reported IC50 | Reference |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (13k) | PI3Kα | 1.94 nM | [3][4] |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one (12d) | Aurora A / Aurora B | 84.41 nM / 14.09 nM | [8] |
| Imidazo[1,2-a]pyridine derivative with 4-hydroxyphenyl at C6 (4f) | DYRK1A / CLK1 | 4 µM / 1 µM | [9] |
| Imidazo[1,2-a]pyridine derivative (Compound 6) | AKT/mTOR pathway | Reduces p-AKT & p-mTOR levels | [6] |
Experimental Protocols
The following protocols provide a robust framework for the in vitro and cell-based evaluation of Imidazo[1,2-a]pyridin-6-ol derivatives as kinase inhibitors.
In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Principle: The amount of ADP produced in the kinase reaction is proportional to the kinase activity. Commercially available kits, such as ADP-Glo™ (Promega), can be used to quantify ADP production through a luciferase-based reaction that generates a luminescent signal.
Caption: Workflow for an in vitro biochemical kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Imidazo[1,2-a]pyridin-6-ol test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the Imidazo[1,2-a]pyridin-6-ol derivative in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve the desired concentration range for testing.
-
Assay Plate Setup: Add the diluted compounds to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Addition: Add the purified kinase to each well, except for the negative control wells.
-
Initiation of Kinase Reaction: Add a solution containing the kinase substrate and ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Stopping the Reaction and ADP Detection: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Kinase Inhibition: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of the Imidazo[1,2-a]pyridin-6-ol derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
Cancer cell line of interest (e.g., HCC1937 breast cancer cells)[7]
-
Complete cell culture medium
-
Imidazo[1,2-a]pyridin-6-ol test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Imidazo[1,2-a]pyridin-6-ol derivatives. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Kinase Signaling Pathways
This protocol is used to investigate the effect of Imidazo[1,2-a]pyridin-6-ol derivatives on specific kinase signaling pathways within cells.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (active) and total forms of a kinase and its downstream targets, the inhibitory effect of the compound on the signaling pathway can be determined.[6][11]
Caption: Workflow for Western blot analysis of kinase signaling pathways.
Materials:
-
Cancer cell line of interest
-
Imidazo[1,2-a]pyridin-6-ol test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target kinases)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Imidazo[1,2-a]pyridin-6-ol derivative for the desired time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein indicates inhibition of the kinase pathway.
Conclusion and Future Directions
The Imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic introduction of a hydroxyl group at the 6-position offers a valuable opportunity to enhance binding affinity and selectivity through specific hydrogen bonding interactions within the kinase ATP-binding pocket. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of Imidazo[1,2-a]pyridin-6-ol derivatives. Future work should focus on the synthesis and screening of a focused library of these compounds against a panel of cancer-relevant kinases to identify lead candidates for further optimization and preclinical development.
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Li, M., Wang, D., Li, Q., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. [Link]
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Al-Otaibi, F., Aliwaini, S., Al-Agamy, M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8859245. [Link]
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Deb-nath, S., El-Gokha, A., Elkamhawy, A., et al. (2018). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics, 20(1), 1-8. [Link]
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Fan, Y. H., Li, W., Liu, D. D., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484. [Link]
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Mühlenberg, T. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? ResearchGate. [Link]
-
Krišt’ák, L., & Garlík, J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Bavetsias, V., Large, J. M., O'Dowd, C. R., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567–6571. [Link]
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- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
The Imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] This is due to its presence in a number of marketed drugs and its remarkable versatility in engaging a wide array of biological targets.[3][4] Its rigid, planar structure provides a unique three-dimensional arrangement for substituents, allowing for precise interactions with protein binding sites. Furthermore, the nitrogen atoms in the scaffold can act as hydrogen bond acceptors, further enhancing target engagement. Marketed drugs containing this core structure include Zolpidem for insomnia, the anxiolytic Alpidem, and the antiulcer agent Zolimidine, showcasing its therapeutic relevance.[3][4]
Derivatives of the Imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[4][5] Of particular interest is the strategic functionalization of this core to develop highly selective and potent inhibitors of key signaling molecules implicated in disease, such as protein kinases.[6] This document provides a detailed guide for researchers on the synthesis, biological evaluation, and derivatization of Imidazo[1,2-a]pyridin-6-ol, a key intermediate for creating libraries of novel therapeutic candidates, with a focus on anticancer applications, particularly as kinase inhibitors.
The Strategic Importance of Imidazo[1,2-a]pyridin-6-ol
The hydroxyl group at the 6-position of the Imidazo[1,2-a]pyridine ring is a versatile chemical handle. It can serve as a nucleophile or be converted into other functional groups, making it an ideal starting point for generating a diverse library of compounds for structure-activity relationship (SAR) studies. This strategic positioning allows for the exploration of chemical space in a region of the scaffold that has been shown to be critical for interaction with various biological targets, including the ATP-binding pocket of kinases.
dot graph "Imidazo_1_2_a_pyridin_6_ol_Core_Scaffold" { layout=neato; node [shape=plaintext]; edge [style=invis];
} Caption: The core structure of Imidazo[1,2-a]pyridin-6-ol.
PART 1: Synthesis of the Core Scaffold: Imidazo[1,2-a]pyridin-6-ol
While numerous methods exist for the synthesis of the Imidazo[1,2-a]pyridine scaffold, a common and effective approach involves the condensation of a 2-aminopyridine with an α-haloketone.[7][8] For the synthesis of Imidazo[1,2-a]pyridin-6-ol, a logical starting material is 2-amino-5-hydroxypyridine. The hydroxyl group can be protected, for instance as a methoxy group, during the cyclization and then deprotected in a final step.
Protocol 1: Synthesis of Imidazo[1,2-a]pyridin-6-ol
This protocol outlines a two-step process: the synthesis of 6-methoxyimidazo[1,2-a]pyridine followed by demethylation to yield the desired product.
Step 1: Synthesis of 6-methoxyimidazo[1,2-a]pyridine
-
Rationale: This step involves a classic condensation/cyclization reaction. 2-amino-5-methoxypyridine provides the pyridine portion of the scaffold, and chloroacetaldehyde serves as the two-carbon electrophile to form the imidazole ring. The reaction is typically carried out in a protic solvent like ethanol to facilitate the nucleophilic attack and subsequent cyclization.
-
Materials:
-
2-amino-5-methoxypyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methoxypyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add chloroacetaldehyde (1.2 eq) to the reaction mixture at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 6-methoxyimidazo[1,2-a]pyridine.
-
Step 2: Demethylation to Imidazo[1,2-a]pyridin-6-ol
-
Rationale: The methoxy group is a stable protecting group that can be cleaved under strong acidic conditions. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the demethylation of aryl methyl ethers. The reaction is typically performed at low temperatures to control its reactivity.
-
Materials:
-
6-methoxyimidazo[1,2-a]pyridine
-
Boron tribromide (BBr₃) (1M solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding methanol at 0°C.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Imidazo[1,2-a]pyridin-6-ol.
-
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Synthetic workflow for Imidazo[1,2-a]pyridin-6-ol.
PART 2: Biological Evaluation as Anticancer Agents
A key application of the Imidazo[1,2-a]pyridine scaffold is in the development of kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[6][9]
Protocol 2: In Vitro PI3Kα Kinase Activity Assay (ADP-Glo™ Assay)
-
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. This assay allows for the determination of the half-maximal inhibitory concentration (IC50) of a test compound against PI3Kα.[10] A known PI3Kα inhibitor, such as HS-173, can be used as a positive control.[4][11]
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3K Kinase Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl₂; 0.025mg/ml BSA)[10]
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (dissolved in DMSO)
-
HS-173 (positive control)
-
384-well white plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound dilutions or vehicle (DMSO) control.
-
Prepare a mixture of the PI3Kα enzyme and the PIP2 substrate in the PI3K Kinase Buffer.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay) on Cancer Cell Lines
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines, such as the HCC827 non-small cell lung cancer line, which is known to have PIK3CA mutations, or the HT-29 colon cancer cell line.[4][12][13]
-
Materials:
-
HCC827 or HT-29 cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
dot graph "Biological_Screening_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for biological evaluation of novel compounds.
PART 3: Exploring Structure-Activity Relationships (SAR) through Derivatization
The Imidazo[1,2-a]pyridin-6-ol core is an excellent starting point for generating a library of analogs to probe the SAR. A versatile method for derivatization is the three-component aza-Friedel–Crafts reaction.[2]
Protocol 4: Three-Component Derivatization at the C3-Position
-
Rationale: The C3 position of the Imidazo[1,2-a]pyridine ring is nucleophilic and can react with electrophiles generated in situ. This three-component reaction utilizes an aldehyde, an amine (such as a cyclic amine), and the Imidazo[1,2-a]pyridine core, often catalyzed by a Lewis acid like Yttrium(III) triflate (Y(OTf)₃), to introduce a substituted aminomethyl group at the C3 position.[2] This allows for the rapid generation of a diverse set of analogs.
-
Materials:
-
Imidazo[1,2-a]pyridin-6-ol (or a protected version)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Cyclic amine (e.g., morpholine or piperidine)
-
Yttrium(III) triflate (Y(OTf)₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a reaction vial, combine Imidazo[1,2-a]pyridin-6-ol (1.0 eq), the aromatic aldehyde (1.5 eq), the cyclic amine (2.0 eq), and Y(OTf)₃ (0.2 eq) in anhydrous toluene.
-
Seal the vial and heat the reaction mixture at 110°C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the C3-functionalized Imidazo[1,2-a]pyridine derivative.
-
Data Presentation: Representative Biological Activity
The following tables summarize representative data for Imidazo[1,2-a]pyridine derivatives, illustrating their potential as anticancer agents.
Table 1: In Vitro PI3Kα Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure | PI3Kα IC50 (nM) | Reference |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 1.94 | [4][11] |
| 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine | 150 | [14] |
| HS-173 | Imidazo[1,2-a]pyridine derivative | Potent PI3Kα inhibitor | [4][11] |
Table 2: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 13k | HCC827 (Lung Cancer) | 0.09 - 0.43 | [4][11] |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [15][16] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [15][16] |
| 6-substituted derivatives | HT-29 (Colon Cancer) | "Excellent Activity" | [12] |
Conclusion
The Imidazo[1,2-a]pyridine scaffold, and specifically the Imidazo[1,2-a]pyridin-6-ol intermediate, represents a highly valuable platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the systematic exploration of chemical space to optimize biological activity. The protocols and data presented herein provide a solid foundation for researchers to embark on drug discovery programs centered around this privileged scaffold, with the ultimate goal of developing new and effective treatments for diseases such as cancer.
References
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. ([Link])
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. ([Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. ([Link])
-
Discovery of an imidazo[1,2-a]pyridines with Anticancer Properties. NIH Tech Transfer. ([Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. ([Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. ([Link])
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. ([Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. ([Link])
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. ([Link])
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. ([Link])
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. ([Link])
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Gene. ([Link])
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters. ([Link])
-
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. ([Link])
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. ([Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. ([Link])
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. ([Link])
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. ([Link])
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. ([Link])
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging. ([Link])
-
New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. ([Link])
Sources
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- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanobioletters.com [nanobioletters.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
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- 12. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridin-6-ol Derived Libraries
Scaffold Utilization, Library Design, and Assay Protocols
Executive Summary
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem (GABAergic), Olprinone (PDE3 inhibitor), and numerous clinical kinase inhibitors.[1] The 6-hydroxy derivative (Imidazo[1,2-a]pyridin-6-ol) represents a critical node for Diversity-Oriented Synthesis (DOS). Its C6-hydroxyl group serves as a versatile handle for modulating solubility and reaching the "solvent-accessible" regions of protein binding pockets, while the N1-C2 motif mimics the adenine ring of ATP, making it an ideal template for kinase and ATPase inhibitor discovery.
This guide provides a comprehensive workflow for utilizing Imidazo[1,2-a]pyridin-6-ol in High-Throughput Screening (HTS), covering library construction, solubility management, and a validated TR-FRET kinase binding protocol.
Scientific Foundation: The 6-ol Advantage
2.1 Structural Pharmacology
In the context of kinase drug discovery, the imidazo[1,2-a]pyridine core typically functions as a hinge binder .
-
N1 Position: Accepts a hydrogen bond from the backbone amide (e.g., the "hinge" region of a kinase).
-
C3 Position: Often points toward the "gatekeeper" residue; accessible via electrophilic aromatic substitution or multicomponent reactions (e.g., Groebke-Blackburn-Bienaymé).
-
C6 Position (The 6-ol Handle): This vector typically points towards the ribose binding pocket or the solvent front. Functionalization here (ethers, carbamates) allows researchers to tune Lipophilicity Ligand Efficiency (LLE) and introduce solubilizing groups without disrupting the primary binding mode.
2.2 Mechanism of Action in HTS
When screened against ATP-dependent enzymes (Kinases, ATPase, DNA-PK), derivatives of this scaffold compete with ATP. The 6-ol core itself is often a weak binder; however, it serves as the fragment anchor . HTS campaigns utilizing this core focus on "growing" the molecule from the C6-oxygen to capture additional binding energy.
Application Note: Library Construction Strategy
Objective: Generate a 384-well library of C6-ether derivatives to probe the solvent pocket of the target protein.
3.1 Synthetic Workflow (Parallel Synthesis)
The high nucleophilicity of the phenolic oxygen at C6 allows for rapid parallel synthesis via Williamson ether synthesis or Mitsunobu reactions.
Workflow Diagram: Diversity-Oriented Synthesis
Figure 1: Strategic workflow for expanding the Imidazo[1,2-a]pyridin-6-ol core into a functional HTS library.
3.2 Key Synthetic Considerations
-
Solubility: The parent 6-ol is moderately soluble in DMSO. However, lipophilic ethers can precipitate in aqueous assay buffers.
-
Recommendation: Include a subset of "solubility tags" (e.g., morpholine-ethyl, piperazine-ethyl) at the C6 position in every plate to serve as internal bioavailability controls.
-
-
Oxidation Sensitivity: The electron-rich nature of the imidazopyridine ring makes it susceptible to oxidation over long-term storage. Store library stocks at -20°C under nitrogen/argon.
Protocol: TR-FRET Kinase Binding Assay
Purpose: To screen Imidazo[1,2-a]pyridin-6-ol derivatives for ATP-competitive binding affinity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This format is preferred over enzymatic turnover assays for this scaffold to eliminate false positives caused by compound fluorescence or luciferase inhibition.
4.1 Assay Principle
A tracer (Alexa Fluor 647-labeled ATP-competitive probe) binds to the kinase. An Europium (Eu)-labeled anti-tag antibody binds to the kinase.
-
No Inhibitor: Tracer binds → FRET occurs (Eu excites → 665 nm emission).
-
Inhibitor Present: Tracer displaced → FRET disrupted (Signal decreases).
Mechanism Diagram: TR-FRET Displacement
Figure 2: TR-FRET competitive binding mechanism. The scaffold displaces the tracer, reducing the FRET signal.
4.2 Materials & Reagents
-
Target: Recombinant Kinase (e.g., PI3K, BRAF) with GST or His-tag.
-
Library: Imidazo[1,2-a]pyridin-6-ol derivatives (10 mM in DMSO).
-
Tracer: Kinase Tracer 236 (Invitrogen) or equivalent staurosporine-conjugate.
-
Antibody: Lanthanide-chelate labeled antibody (e.g., Eu-anti-GST).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
4.3 Step-by-Step Procedure
-
Compound Transfer (Echo Acoustic Dispensing):
-
Dispense 10 nL of library compounds (10 mM stock) into a 384-well low-volume white plate (ProxiPlate or OptiPlate).
-
Final Concentration: 10 µM (assuming 10 µL assay volume).
-
Controls: Column 1 (DMSO only, Max Signal), Column 2 (10 µM Staurosporine, Min Signal).
-
-
Protein/Antibody Mix Preparation:
-
Prepare a 2X mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer.
-
Dispense 5 µL per well.
-
Incubate for 15 minutes at Room Temperature (RT) to allow Ab-Protein complex formation.
-
-
Tracer Addition:
-
Prepare 2X Tracer solution (e.g., 20-100 nM, determined by
determination experiments). -
Dispense 5 µL per well.
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at RT in the dark. Equilibrate to binding equilibrium.
-
-
Detection:
-
Read on HTS Multimode Reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
-
Emission 1: 665 nm (Acceptor - FRET).
-
Emission 2: 615 nm (Donor - Eu reference).
-
4.4 Data Analysis
-
Calculate Ratio:
-
Calculate % Inhibition:
-
Hit Calling: Define hits as compounds > 3 SD from the mean of the negative control (Z-score > 3).
Data Presentation & Troubleshooting
5.1 Expected Results Table
| Compound Class | C6-Substituent | Solubility (PBS) | Kinase IC50 (nM) | Notes |
| Core | -OH | Moderate | >10,000 | Weak binder; Fragment starting point. |
| Hit 1 | -O-Benzyl | Low | 500 - 1,000 | Good potency, poor solubility. |
| Hit 2 | -O-(CH2)2-Morpholine | High | 100 - 500 | Lead Candidate. Soluble & Potent. |
| Negative | -O-t-Butyl | Low | >10,000 | Steric clash in ribose pocket. |
5.2 Troubleshooting Guide
-
Signal Quenching: Imidazo[1,2-a]pyridines can occasionally fluoresce in the blue region. If the compound interferes with the Eu-donor emission (615 nm), the Ratio calculation will be skewed.
-
Validation: Check raw 615 nm counts. If sample counts are <80% of DMSO control, flag as a "Quencher/False Positive".
-
-
Precipitation: If replicates show high variance (CV > 15%), the C6-ether might be precipitating. Re-test in buffer with 0.01% Triton X-100.
References
-
Bagdi, A. K., et al. (2015).[2][3] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.
-
Stec, M. M., et al. (2015).[2] The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual PI3K/mTOR Inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 25(20), 4560-4565.
-
Takeda Pharmaceutical Co & Celgene. (2019). Collaborative Virtual Screening to Elaborate an Imidazo[1,2-a]pyridine Hit Series for Visceral Leishmaniasis.[4] ChemRxiv.
-
Goel, R., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(30).
-
Li, Z., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[5] Molecules, 28(7), 3226.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
Palladium-catalyzed synthesis of Imidazo[1,2-a]pyridine derivatives
Application Note: Palladium-Catalyzed Synthesis & Functionalization of Imidazo[1,2-a]pyridine Scaffolds
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] Its structural mimicry of purines and high ligand efficiency make it a critical target for kinase inhibitors, GABA receptor modulators, and anti-infectives.
While classical condensations (e.g., 2-aminopyridine +
This guide details two industry-standard protocols: Direct C3-H Arylation (for library expansion) and Tandem Oxidative Cyclization (for core construction).
Mechanistic Foundations: The CMD Pathway
Understanding the mechanism is vital for troubleshooting low yields. The direct arylation of imidazo[1,2-a]pyridine at the C3 position typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, rather than the classical Electrophilic Aromatic Substitution (
-
Why C3? The C3 position is the most electron-rich, but under Pd-catalysis, the selectivity is dictated by the acidity of the C-H bond and the geometry of the transition state during the CMD step.
-
The Role of Base: In CMD, the base (e.g., Carbonate or Acetate) acts as a shuttle, deprotonating the C-H bond simultaneously as the Palladium forms the C-Pd bond. Sterically hindered carboxylates (like Pivalate) often enhance this step.
Visualization: Catalytic Cycle (CMD Mechanism)
Figure 1: The Concerted Metalation-Deprotonation (CMD) catalytic cycle dominant in C3-arylation. Note the critical role of the base in the transition state.
Experimental Protocols
Protocol A: Direct C3-H Arylation (Late-Stage Functionalization)
Best for: Rapidly generating analogs from a common core.
Reagents & Equipment:
-
Substrate: Imidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv) - Avoid Aryl Chlorides unless using specialized ligands like Buchwald biaryls.
-
Catalyst: Pd(OAc)
(5 mol%)[2] -
Ligand: PPh
(10 mol%) or PCy (for sterically hindered substrates) -
Base: K
CO (2.0 equiv) or Cs CO (for difficult substrates) -
Solvent: Toluene or DMA (Dimethylacetamide)
-
Atmosphere: Argon/Nitrogen balloon
Step-by-Step Workflow:
-
Charge: In a dry Schlenk tube or vial, add the Imidazo[1,2-a]pyridine (1.0 mmol), Aryl Bromide (1.2 mmol), Pd(OAc)
(11 mg, 0.05 mmol), PPh (26 mg, 0.10 mmol), and K CO (276 mg, 2.0 mmol). -
Inert: Cap the vial and purge with Argon for 3 cycles (vacuum/backfill).
-
Solvate: Add anhydrous Toluene (5 mL) via syringe.
-
React: Heat the mixture to 100–110 °C for 12–16 hours. Note: Conversion usually plateaus after 16h.
-
Monitor: Check TLC (Ethyl Acetate/Hexane). The C3-arylated product typically has a lower R
than the starting material due to increased conjugation/polarity. -
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Quantitative Expectations:
| Parameter | Standard Range | Optimization Tip |
| Yield | 65% – 92% | Use Cs |
| Regioselectivity | >20:1 (C3 vs C5) | C3 is electronically favored. C5 activates only if C3 is blocked. |
| Reaction Time | 12 – 24 h | Microwave irradiation (140°C, 1h) can accelerate this. |
Protocol B: Tandem One-Pot Cyclization (Core Synthesis)
Best for: De novo synthesis of the scaffold from acyclic precursors.
Concept: A Pd/Cu-catalyzed coupling of 2-aminopyridines with gem-dibromoalkenes or alkynes.
Step-by-Step Workflow:
-
Charge: 2-Aminopyridine (1.0 mmol), 1,1-dibromo-1-alkene (1.0 mmol).
-
Catalyst System: Pd(PPh
) (5 mol%) and CuI (10 mol%). -
Base: Et
N (3.0 equiv). -
Solvent: DMF (3 mL).
-
Conditions: Heat at 80 °C for 6 hours under Argon.
-
Mechanism: Initial Sonogashira coupling followed by intramolecular 5-exo-dig cyclization.
Optimization & Troubleshooting Guide
The success of Pd-catalyzed functionalization on this scaffold relies on balancing the electronic bias of the pyridine ring.
Decision Matrix: Troubleshooting Low Yields
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or poor oxidative addition. | Switch to Pd-PEPPSI-IPr or XPhos Pd G2 . Ensure Argon purge is rigorous. |
| C5 Regioisomers forming | High temperatures or highly acidic C5-H. | Lower temp to 80°C. Switch solvent to non-polar (Toluene) to disfavor C5 acidity. |
| Dehalogenation of Ar-Br | Avoid alcohols/amines as solvents. Use DMF/DMA. | |
| Pd Black Precipitation | Catalyst decomposition. | Add excess ligand (e.g., PPh |
Visualization: Synthesis Strategy Workflow
Figure 2: Strategic decision tree for selecting the optimal synthetic pathway based on target substitution.
Safety & Handling
-
Palladium Residues: Pd species can be toxic. Ensure final drug candidates are scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.
-
Solvents: DMA and DMF are hepatotoxic; handle in a well-ventilated fume hood.
-
Exotherms: The addition of base to acidic reaction mixtures can generate CO
; vent reaction vessels appropriately before sealing.
References
-
Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on their Synthesis and Biological Activity." Current Topics in Medicinal Chemistry, 2018. Link
-
Koubachi, J., et al. "Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines."[3] Journal of Organic Chemistry, 2014.[3][4] Link
-
Hajra, A., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." RSC Advances, 2013. Link
-
Bagdi, A.K., et al. "Copper- and Palladium-Catalyzed Strategies for the Synthesis of Imidazo[1,2-a]pyridines." Chemical Communications, 2015. Link
-
Gevorgyan, V., et al. "Regioselective C-H Functionalization of Heterocycles." Angewandte Chemie Int. Ed., 2010. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Highly Regioselective C-3 Arylation of Imidazo[1,5-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Arylation in the Presence of Palladium Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Avoiding byproduct formation in Imidazo[1,2-a]pyridin-6-ol synthesis
Topic: Minimizing Byproduct Formation & Process Optimization
Doc ID: ISP-6OH-OPT-024 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary & Core Directive
The Challenge: Synthesizing Imidazo[1,2-a]pyridin-6-ol presents a unique duality. While the formation of the imidazo[1,2-a]pyridine core via the Tschitschibabin-type ring closure is generally robust, the presence of the 6-hydroxy group introduces significant electronic lability.
The Directive: The electron-donating nature of the hydroxyl group at the 6-position activates the pyridine ring, making it hypersensitive to oxidative polymerization and regio-irregular alkylation (O-alkylation vs. N-alkylation).
Recommendation: For scalable, high-purity synthesis, do not use the free phenol (2-amino-5-hydroxypyridine) as the starting material. The "Gold Standard" protocol utilizes a protected precursor (2-amino-5-methoxypyridine or 2-amino-5-benzyloxypyridine), followed by a deprotection step. This guide covers both the direct route (for rapid, small-scale screening) and the protected route (for high-fidelity synthesis).
Mechanistic Pathway & Byproduct Analysis
To troubleshoot effectively, one must visualize the competition between the desired cyclization and the parasitic side reactions.
Reaction Logic & Failure Points
The synthesis typically involves the condensation of a 2-aminopyridine derivative with an
Figure 1: Mechanistic bifurcation in imidazopyridine synthesis. Note that Path B (O-alkylation) and Path C (Oxidation) are dominant only when X=OH (Unprotected).
Critical Troubleshooting Guide
Issue 1: The Reaction Mixture Turns Black/Tar-Like Immediately
Diagnosis: Oxidative instability of the 2-amino-5-hydroxypyridine starting material. Context: Aminophenols are notoriously air-sensitive. In basic conditions required for the Tschitschibabin cyclization, the electron-rich ring oxidizes to quinoid-like species which rapidly polymerize.
| Corrective Action | Technical Rationale |
| Switch to Protected Precursor | Use 2-amino-5-methoxypyridine . The methoxy group is stable to oxidation. Convert to -OH after ring formation using 48% HBr or BBr |
| Degas Solvents | If you must use the free phenol, sparge all solvents (EtOH/H |
| Add Antioxidant | Add 1-2 eq. of Sodium Metabisulfite (Na |
Issue 2: Low Yield due to O-Alkylation
Diagnosis: Competition between the ring Nitrogen (desired nucleophile) and the Phenolic Oxygen (undesired nucleophile). Context: Phenoxides are hard nucleophiles; ring nitrogens are softer. Strong bases deprotonate the phenol, increasing O-alkylation rates.
Protocol Adjustment:
-
Avoid Strong Bases: Do not use KOH or NaOH.
-
Buffer System: Use NaHCO
or K CO in refluxing ethanol. The pKa of bicarbonate (10.3) is sufficient to neutralize the HCl generated but insufficient to fully deprotonate the phenol (pKa ~10), favoring N-alkylation.
Issue 3: Incomplete Cyclization (Intermediate Trapping)
Diagnosis: Formation of the N-(2-pyridyl)-2-aminoethanol intermediate without dehydration. Context: The initial N-alkylation is fast, but the ring closure requires heat and acid catalysis (often provided by the HCl byproduct).
Protocol Adjustment:
-
Temperature: Ensure reflux is vigorous (78°C for EtOH).
-
Acid Chase: If TLC shows a polar intermediate spot, add a catalytic amount of p-TsOH or concentrated HCl and reflux for an additional hour to force dehydration.
Validated Protocols (SOPs)
Method A: The "Gold Standard" (Protection-Deprotection Strategy)
Recommended for purity >98% and scale >1g.
Step 1: Cyclization
-
Reagents: 2-Amino-5-methoxypyridine (1.0 eq), Chloroacetaldehyde (40% aq., 1.5 eq), NaHCO
(2.0 eq). -
Solvent: Ethanol (0.5 M concentration).
-
Procedure: Reflux for 4–6 hours. Monitor by TLC (EtOAc/MeOH).
-
Workup: Evaporate EtOH. Resuspend in water/DCM. Extract. Dry organic layer.
-
Result: 6-Methoxyimidazo[1,2-a]pyridine (Stable solid).
Step 2: Demethylation
-
Reagents: 6-Methoxyimidazo[1,2-a]pyridine (1.0 eq), 48% HBr (excess).
-
Procedure: Reflux in 48% HBr for 6–12 hours.
-
Neutralization: Cool to 0°C. Carefully neutralize with NH
OH to pH 7–8. -
Isolation: The product Imidazo[1,2-a]pyridin-6-ol will precipitate or require extraction with n-Butanol.
Method B: Direct Synthesis (High Risk/Rapid Screen)
Only for <100mg scale.
-
Setup: Flame-dried glassware, Argon balloon.
-
Solvent: Degassed Ethanol.
-
Base: NaHCO
(Solid, suspended). -
Addition: Add 2-amino-5-hydroxypyridine. Add chloroacetaldehyde dropwise slowly at reflux.
-
Note: Product must be purified immediately by column chromatography (DCM/MeOH) to prevent darkening.
Logic Tree for Troubleshooting
Use this decision matrix to determine your next experimental move.
Figure 2: Troubleshooting logic flow for imidazopyridine synthesis optimization.
Frequently Asked Questions (FAQs)
Q: Why do I see a dimer at M+M mass in LCMS? A: The 3-position of imidazo[1,2-a]pyridine is nucleophilic. In the presence of air or radical initiators, oxidative coupling can occur at the 3-position (3,3'-bimidazopyridine). This is exacerbated if the 6-OH group is unprotected, as it pushes electron density into the ring. Solution: Exclude light and oxygen.
Q: Can I use bromoacetaldehyde instead of chloroacetaldehyde? A: Yes, bromoacetaldehyde diethyl acetal (hydrolyzed in situ) is often cleaner. The bromide is a better leaving group, allowing the reaction to proceed at lower temperatures, which may reduce polymerization byproducts.
Q: How do I store Imidazo[1,2-a]pyridin-6-ol? A: It is hygroscopic and light-sensitive. Store under Argon at -20°C in an amber vial. If it turns brown, recrystallize from Ethanol/Activated Carbon.
References
-
General Synthesis Reviews
-
Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015.
- Pervez, H., et al. "Imidazo[1,2-a]pyridine scaffold: A review on its synthesis and biological activities.
-
-
Mechanistic Insights (Tschitschibabin)
-
Laus, G., et al. "Synthesis and properties of imidazo[1,2-a]pyridines." Arkivoc, 2012.
-
-
Protection Strategies & Reactivity
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Phenol Protection).
-
Goel, A., et al. "Regioselective synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2012.[1]
- Demethylation Protocols: Weissman, S. A., et al. "Demethylation of aromatic methyl ethers." Tetrahedron, 2005. (Supporting the HBr/BBr3 protocol).
Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Material Safety Data Sheet (MSDS) for chloroacetaldehyde (highly toxic/alkylating agent) and 2-aminopyridines before handling.
Sources
Technical Support Guide: Optimizing Imidazo[1,2-a]pyridin-6-ol Synthesis
Executive Summary & Strategic Direction
The synthesis of Imidazo[1,2-a]pyridin-6-ol is a critical step in developing kinase inhibitors (e.g., p38 MAP kinase, PI3K). While the Hantzsch-type condensation between a 2-aminopyridine and an
-
Oxidative Instability: The electron-rich phenol makes the starting material (2-amino-5-hydroxypyridine) and the product prone to oxidative polymerization ("tarring").
-
Amphoteric Nature: The product exists as a zwitterion at neutral pH, complicating extraction and lowering isolated yields.
Recommendation: For yields >60% and reproducible purity, avoid the direct condensation of 2-amino-5-hydroxypyridine. Instead, utilize the O-Protected Route (via 6-methoxy) followed by demethylation.
Synthetic Pathway Visualization
The following diagram illustrates the two primary pathways. Route A is the recommended robust pathway; Route B is the direct route, often plagued by low yields.
Figure 1: Comparison of the robust O-protected pathway (Route A) versus the risky direct condensation (Route B).
Optimized Protocols
Protocol A: The "Gold Standard" (Protected Route)
Target Yield: 75-85% (over 2 steps)
Step 1: Cyclization
Reagents: 2-amino-5-methoxypyridine (1.0 eq), 40% aq. Chloroacetaldehyde (1.5 eq), NaHCO
-
Charge: Dissolve 2-amino-5-methoxypyridine in Ethanol. Add solid NaHCO
. -
Addition: Add Chloroacetaldehyde dropwise at room temperature.
-
Critical: If the solution turns black immediately, the aldehyde is degraded. See Troubleshooting.
-
-
Reflux: Heat to 80°C for 4–6 hours. Monitor by LCMS (Target M+H: ~149).
-
Workup: Cool to RT. Concentrate ethanol. Dilute with water and extract with EtOAc.
-
Note: The methoxy intermediate is lipophilic and extracts easily.
-
Step 2: Demethylation
Reagents: 48% Hydrobromic Acid (HBr).
-
Reflux: Dissolve the intermediate in 48% aq. HBr (10 vol). Reflux (100–110°C) for 6–12 hours.
-
Neutralization (The Critical Step):
-
Cool to 0°C.
-
Carefully neutralize with NaOH or NH
OH to pH 7–8 . -
Observation: The product will precipitate as an off-white solid at its isoelectric point.
-
-
Isolation: Filter the solid. Do not extract with DCM; the zwitterion is poorly soluble in organic solvents.
Protocol B: Direct Synthesis (If 2-amino-5-hydroxypyridine is already on hand)
Target Yield: 30-50% (High variability)
Reagents: 2-amino-5-hydroxypyridine (1.0 eq), Chloroacetaldehyde (1.2 eq), NaHCO
-
Degassing: Degas water with N
for 30 mins before adding the starting material. The aminophenol oxidizes rapidly in air (turning brown/black). -
Reaction: Mix reagents under N
atmosphere. Heat to 70°C for 3 hours. -
Purification: The product is water-soluble.
-
Option 1: Continuous extraction with n-Butanol.
-
Option 2: Evaporate to dryness and purify via C18 Reverse Phase chromatography (Water/MeOH).
-
Troubleshooting Guide
This section addresses specific failure modes reported by users.
Issue 1: "My reaction mixture turned into a black tar."
| Possible Cause | Diagnosis | Solution |
| Polymerized Chloroacetaldehyde | Reagent is old, viscous, or highly acidic. | Distill the chloroacetaldehyde or buy a fresh 40% aqueous solution. Store at 4°C. |
| Oxidation of Aminophenol | (Route B only) Starting material was brown before reaction started. | Use Route A (Methoxy protection). If Route B is mandatory, add 10 mol% Sodium Ascorbate as an antioxidant during reaction. |
| Thermal Runaway | Temperature spiked upon aldehyde addition. | Add aldehyde dropwise at RT or 0°C, then ramp heat slowly. |
Issue 2: "LCMS shows product, but isolation yield is <10%."
| Possible Cause | Diagnosis | Solution |
| Incorrect pH during workup | Aqueous layer is pH < 4 or pH > 9. | The product is amphoteric. You must adjust pH to the Isoelectric Point (pI ≈ 7.2) to precipitate it. |
| Wrong Extraction Solvent | Using Hexane or Ether. | Use n-Butanol or IPA/CHCl3 (1:3) for extraction if the solid does not precipitate. |
| Product trapped in salts | Large amount of inorganic salts preventing crystallization. | Use Reverse Phase (C18) flash chromatography. Elute with H2O:MeOH (0 to 20% MeOH). |
Issue 3: "Regioselectivity issues (Formation of isomer)."
Context: While rare for 2-aminopyridine, ring alkylation can occur at the ring nitrogen or carbon-3.
-
Solution: Ensure the reaction is performed under neutral to slightly basic conditions (NaHCO
). Strong acids favor polymerization; strong bases can promote side reactions on the pyridine ring.
Workup Logic Tree
Use this decision tree to determine the best isolation strategy based on your reaction outcome.
Figure 2: Decision matrix for isolation and purification based on the synthetic route used.
Frequently Asked Questions (FAQ)
Q: Can I use bromoacetaldehyde diethyl acetal instead of chloroacetaldehyde?
A: Yes. This is often cleaner. You must reflux the acetal in dilute HCl/H2O first to generate the aldehyde in situ, or perform the reaction in acidic ethanol (HBr/EtOH). However, the chloroacetaldehyde method with NaHCO
Q: Why do I see a mass of M+H+14 (Methylation) in the final product? A: If you used Methanol as a solvent during the HBr deprotection or workup, you might have re-methylated the phenol or formed a methyl ether artifact. Always use Ethanol or Water for workup of the free phenol.
Q: Is the product light sensitive? A: Yes. Imidazo[1,2-a]pyridines are often fluorescent and can undergo photodegradation. Store the final solid in amber vials under Argon.
References
-
Review of Synthesis: Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link
- Hantzsch Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
- Demethylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for Aryl-OMe Aryl-OH cleavage).
-
Green Chemistry Approach: Guchhait, S. K., et al. (2011). "Imidazo[1,2-a]pyridine synthesis in water." Synlett. Link
- p38 MAP Kinase Inhibitor Synthesis: (Example of 6-functionalized scaffold) Journal of Medicinal Chemistry, 2003, 46(22), 4676-4686. (Demonstrates the utility of the protected route for 6-substituted imidazopyridines).
Technical Support Center: Imidazo[1,2-a]pyridin-6-ol Solubility Guide
The following technical guide addresses the solubility challenges associated with Imidazo[1,2-a]pyridin-6-ol . This response is structured as a specialized support center resource, designed for immediate application in research and drug discovery workflows.
Topic: Overcoming Physicochemical Limitations of Imidazo[1,2-a]pyridin-6-ol Document ID: TS-IMP-6OH-001 Last Updated: 2025-06-15 Applicable For: Medicinal Chemists, Formulation Scientists, HTS Operators
Executive Summary & Physicochemical Profile[1]
Imidazo[1,2-a]pyridin-6-ol presents a classic "solubility paradox" common in fused bicyclic heteroaromatics. While the hydroxyl group at position 6 suggests polarity, the molecule frequently exhibits poor solubility in both aqueous buffers and non-polar organic solvents.
This behavior is driven by two factors:[1][2]
-
High Crystal Lattice Energy: The planar aromatic core facilitates strong
stacking, while the 6-OH group creates an intermolecular hydrogen-bonding network, significantly raising the melting point and resistance to dissolution [1, 2].[3] -
Amphoteric Nature: The molecule possesses a basic nitrogen (N1, pKa
5.6–6.[3]8) and a weakly acidic phenolic hydroxyl (pKa 9.5–10.5).[3] At neutral pH, a significant fraction exists as a neutral species with minimal solvation energy [3].[3]
Diagnostic Troubleshooting (Q&A)
Q1: Why does the compound precipitate immediately upon dilution into aqueous biological buffers (pH 7.4)?
Root Cause: At pH 7.4, the molecule is likely near its isoelectric point or in a neutral state where it is least soluble.[3] The basic N1 is largely deprotonated (neutral), and the acidic OH is protonated (neutral). Without a charge to solvate the planar lipophilic core, the molecules aggregate via
Solution:
-
Shift the pH: If the assay tolerates it, lower the pH to < 5.0 (protonating N1) or raise it to > 10.0 (deprotonating OH).
-
Cosolvent Spike: Ensure your DMSO stock concentration is high (e.g., 20 mM) to minimize the final DMSO volume, but dilute slowly with vigorous vortexing into a buffer containing 0.1% Tween-80 or cyclodextrin (e.g., HP-
-CD) to disrupt aggregation [4].
Q2: I cannot extract the compound from the aqueous phase during workup. Where did it go?
Root Cause: You are likely experiencing the "Amphoteric Trap."[3]
-
Scenario A (Acidic Workup): If the aqueous layer is acidic (pH < 4), the pyridine nitrogen is protonated (
), making it water-soluble. -
Scenario B (Basic Workup): If the aqueous layer is strongly basic (pH > 11), the phenol is deprotonated (
), making it water-soluble.
Solution: Perform a pH-Controlled Extraction :
-
Adjust the aqueous phase to pH 7.0–8.0 (the "sweet spot" for neutrality).[3]
-
Extract with a polar organic solvent like EtOAc/Isopropanol (3:1) or n-Butanol .[3] Standard DCM may not be polar enough to pull the neutral 6-OH species out of water efficiently.[3]
Q3: The compound decomposes or turns dark in solution. Is this a solubility issue?
Root Cause: No, this is oxidative instability.[3] The 6-hydroxy-imidazo[1,2-a]pyridine system is electron-rich.[3] In solution (especially basic solutions), it is prone to oxidation (quinoid formation).[3]
Solution:
-
Degas all solvents.[3]
-
Add an antioxidant (e.g., Ascorbic acid or BHT) if compatible with downstream use.[3]
-
Store DMSO stocks under argon at -20°C.[3]
Solubility Optimization Matrix
Use this table to select the correct solvent system based on your application.
| Solvent System | Solubility Rating | Application Context | Notes |
| DMSO (Anhydrous) | High (> 50 mM) | Stock solutions, HTS | Hygroscopic; water uptake triggers precipitation.[3] |
| Water (pH 7) | Very Low (< 0.1 mM) | Avoid | Aggregation is rapid.[3] |
| 0.1 M HCl | High (> 10 mM) | LCMS, NMR ( | Forms the pyridinium salt. Stable short-term. |
| 0.1 M NaOH | Moderate (> 5 mM) | Extraction (undesired) | Forms the phenolate.[3] Risk of oxidation. |
| MeOH / EtOH | Moderate | Synthesis, Crystallization | Solubility increases significantly with heat.[3] |
| DCM / Chloroform | Low | Chromatography | Requires MeOH (5-10%) co-solvent to elute.[3] |
| PEG-400 / Water (1:1) | High | In vivo formulation | Disrupts lattice energy effectively.[3] |
Strategic Workflow: Solubilization & Handling
The following diagram illustrates the decision logic for handling Imidazo[1,2-a]pyridin-6-ol based on pH-dependent ionization states.
Caption: pH-dependent ionization states and their impact on solubility and processing decisions.
Experimental Protocols
Protocol A: Preparation of Stable Assay Stocks (10 mM)
Standard DMSO stocks often crash out upon freeze-thaw cycles due to water absorption.
-
Weighing: Weigh the solid Imidazo[1,2-a]pyridin-6-ol into a glass vial (avoid static plastics).
-
Solvent Addition: Add Dry DMSO (water content < 0.1%).[3]
-
Sonication: Sonicate at 40°C for 10 minutes. The heat helps break the crystal lattice; the compound will remain soluble upon cooling to RT.[3]
-
Storage: Aliquot immediately into single-use amber vials. Store at -20°C.
Protocol B: "Salting In" for Aqueous Formulation
For animal studies or high-concentration aqueous demands.[3]
-
Suspend: Suspend 10 mg of compound in 900 µL of water (cloudy suspension).
-
Acidification: Add 1.0 M HCl dropwise while vortexing until the solution turns clear (formation of the hydrochloride salt).
-
Target pH: 3.0 – 4.0.[3]
-
-
Buffering (Optional): If pH must be raised, add Captisol® (SBE-
-CD) to 20% w/v before adjusting pH back to 6.[3]0. The cyclodextrin encapsulates the hydrophobic core, preventing precipitation as the salt converts back to the neutral base [1, 5].[3]
References
-
Vertex Pharmaceuticals. (2014).[3] Discovery of a Novel Class of Imidazo[1,2-a]pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [3]
-
Koubachi, J., et al. (2022).[3] Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal.
-
PubChem. (2025).[3][4] Imidazo[1,2-a]pyridin-6-ol Compound Summary. National Library of Medicine.[3] [3]
-
Li, Di. (2012).[3] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs. Journal of Medicinal Chemistry. [3]
-
MedChemExpress. (2024).[3] Imidazo[1,2-a]pyridine-based compound handling guidelines.
Sources
Purification of Imidazo[1,2-a]pyridine derivatives by chromatography
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
Current Status: Operational Ticket ID: PUR-IMP-001 Assigned Specialist: Senior Application Scientist
Executive Summary
Imidazo[1,2-a]pyridines are privileged pharmacophores in drug discovery (e.g., Zolpidem, Alpidem).[1][2] Their purification is frequently complicated by their basic nature (pKa ~5.6–6.8) , which causes severe peak tailing on acidic silanols, and their tendency to co-elute with starting materials like 2-aminopyridine. This guide provides self-validating protocols to overcome these specific challenges.
Module 1: Method Development & Critical Parameters
Q: Why do my Imidazo[1,2-a]pyridine peaks tail significantly on standard silica columns? A: This is a classic "silanol effect." The N-4 nitrogen in the imidazo[1,2-a]pyridine core is basic (lone pair available for protonation). Standard silica gel has acidic silanol groups (Si-OH, pKa ~5).
-
Mechanism: The basic nitrogen interacts via hydrogen bonding or ion-exchange with the acidic silanols, causing non-linear adsorption (tailing).
-
Solution: You must "mask" the silanols. Add a basic modifier (Triethylamine or Ammonium Hydroxide) to your mobile phase. This competes for the silanol sites, allowing your compound to elute symmetrically.
Q: How do I separate the product from unreacted 2-aminopyridine? A: This is the most common separation challenge. Both the product and the starting material (2-aminopyridine) are basic.
-
The Trap: On standard C18 at neutral pH, they often co-elute because their hydrophobicities are similar.
-
The Fix: Exploit the pKa difference or Pi-Pi interactions.
-
Strategy A (pH Switching): 2-aminopyridine (pKa ~6.8) is slightly more basic than many substituted imidazo[1,2-a]pyridines. Running at pH 9-10 (Ammonium Bicarbonate) keeps both neutral, maximizing hydrophobic differences.
-
Strategy B (Selectivity): Use a Phenyl-Hexyl column instead of C18. The pi-pi interaction with the fused bicyclic ring of the product is stronger than with the monocyclic starting material.
-
Module 2: Troubleshooting Guide
Issue 1: Peak Tailing & Broadening
| Symptom | Probable Cause | Corrective Action |
| Severe Tailing (Flash) | Interaction with acidic silanols. | Add 1% Triethylamine (TEA) to the mobile phase. Pre-wash column with 3 CV of mobile phase containing TEA. |
| Shark-fin Peaks (HPLC) | Mass overload or solubility mismatch. | Switch from MeOH injection to DMSO/MeOH (1:1). Reduce injection volume by 50%. |
| Fronting | Sample solvent is too strong (e.g., pure DMSO). | Dilute sample with water/buffer until slightly cloudy, then add just enough DMSO to clear it. |
Issue 2: Co-elution with Impurities
| Impurity | Characteristics | Separation Strategy |
| 2-Aminopyridine | Basic, Polar, UV active. | Flash: Use DCM:MeOH:NH4OH (95:5:0.5). The ammonia sharpens both peaks and improves resolution.HPLC: Use High pH (pH 10) buffer. |
| Neutral, Alkylating agent (Genotoxic). | Scavenger: Treat crude with polymer-supported thiol resin before chromatography to covalently bind unreacted haloketone. | |
| Coupling Homodimers | Highly lipophilic. | These usually elute late. Use a steep gradient flush (95% B) at the end of the run to prevent carryover to the next injection. |
Module 3: Validated Protocols
Protocol A: Flash Chromatography (Normal Phase)
Best for: Crude reaction mixtures (>100 mg).
-
Stationary Phase: High-performance spherical silica (20–40 µm).
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 0.5% Ammonium Hydroxide (28% NH3) .
-
Note: Do not use TEA if you plan to use Mass Spec detection later (ion suppression).
-
-
Gradient:
-
0–5 min: 0% B (Isocratic DCM wash)
-
5–20 min: 0% → 5% B
-
20–30 min: 5% → 10% B
-
-
Loading: Solid Load is mandatory for these derivatives due to poor solubility in non-polar solvents. Adsorb crude onto Celite or Silica (1:3 ratio) and pack into a dry loading cartridge.
Protocol B: Preparative HPLC (Reverse Phase)
Best for: Final purity >98% for biological testing.
-
Column: C18-Hybrid particle (e.g., XBridge or Gemini), 5 µm. Why? These columns survive high pH.
-
Mobile Phase:
-
Acidic Method (Default): Water + 0.1% Formic Acid vs. Acetonitrile + 0.1% Formic Acid.
-
Basic Method (For difficult separations): 10 mM Ammonium Bicarbonate (pH 10) vs. Acetonitrile.
-
-
Flow Logic:
-
Run a linear gradient (5% to 95% B) over 10 minutes.
-
Crucial Step: If product elutes < 3 min (void volume), switch to the Basic Method . The deprotonated form will be more retained.
-
Module 4: Visualization & Logic Flows
Figure 1: Chromatographic Decision Tree
Caption: Logic flow for selecting the optimal purification method based on sample scale and impurity profile.
Figure 2: Troubleshooting Tailing Issues
Caption: Step-by-step diagnosis for correcting peak asymmetry in basic heterocycles.
References
-
Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Explains the synthesis and common byproducts (2-aminopyridines) that necessitate specific purification strategies.
-
Dolan, J. W. (2010). HPLC Troubleshooting: Peak Tailing. LCGC North America.[3] Authoritative guide on silanol interactions with basic compounds.
-
Teo, Y. C., et al. (2012). Synthesis of imidazo[1,2-a]pyridines using copper catalyst. Provides experimental details on workup and flash chromatography using ethyl acetate/hexane systems.
-
Waters Corporation. (2023). Effect of pH on the Separation of Basic Compounds. Technical note on using high pH (Ammonium Bicarbonate) for basic heterocycles.
Sources
Technical Support Center: Catalyst Removal in Imidazo[1,2-a]pyridin-6-ol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of catalyst removal from Imidazo[1,2-a]pyridin-6-ol reaction mixtures. The purity of the final active pharmaceutical ingredient (API) is paramount, and effective removal of residual metal catalysts is a non-negotiable aspect of the process, dictated by stringent regulatory standards.
The synthesis of the Imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry, often employs transition-metal catalysts to facilitate key bond formations.[1][2][3] While essential for the reaction, these metals are significant impurities that must be purged from the final product. This guide is designed to provide both a fundamental understanding of the challenges and practical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered during the purification of Imidazo[1,2-a]pyridin-6-ol and its derivatives.
Q1: Why is the complete removal of catalysts so critical? A: Residual metals in an API can pose significant risks, including potential toxicity, interference with the drug's mechanism of action, and degradation of the final drug product. Regulatory bodies like the FDA and EMA have established strict limits for elemental impurities in pharmaceutical products. Therefore, robust and verifiable removal of these catalysts is a critical quality attribute.
Q2: What are the most common and problematic catalysts in Imidazo[1,2-a]pyridine synthesis? A: The literature describes a variety of catalysts, including copper, palladium, gold, and various Lewis acids.[4][5] From a purification and regulatory standpoint, palladium and copper are the most scrutinized. Palladium, often used in cross-coupling reactions, can be particularly challenging to remove due to the formation of soluble, persistent complexes.[6] Copper, while often used in more economical and greener synthetic routes, also requires significant purification efforts.[5][6]
Q3: What are the primary strategies for removing metal catalysts? A: The main strategies can be categorized as follows:
-
Filtration: Effective for heterogeneous catalysts that are insoluble in the reaction medium.[4][7]
-
Chromatography: A standard laboratory method for purification, separating the product from the catalyst and other impurities based on differential adsorption.[7][8]
-
Extraction: Using aqueous washes, sometimes with chelating agents, to pull soluble metal salts from the organic phase.[7][9]
-
Crystallization: A powerful purification technique that can exclude impurities from the crystal lattice of the desired compound. However, it can sometimes concentrate metal impurities.[8]
-
Scavenging: The use of solid-supported or soluble agents (scavengers) that selectively bind to the metal, allowing for its removal by filtration.[8][10]
Q4: My product has a persistent color (e.g., grey, black, yellow) after initial purification. Is this due to the catalyst? A: It is highly probable. Residual palladium often manifests as a grey or black discoloration (colloidal palladium metal), while residual copper salts can impart a green or blue hue. The presence of color is a strong indicator of inadequate purification and warrants further action.
Q5: How can I accurately measure the level of residual metal in my product? A: The most reliable and industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This technique offers the high sensitivity required to detect metal content down to parts-per-billion (ppb) levels, ensuring compliance with regulatory limits.
Part 2: Troubleshooting Guide for Catalyst Removal
This section provides a detailed, problem-oriented approach to catalyst removal, explaining the underlying chemistry and offering specific, actionable protocols.
Issue 1: Persistent Palladium Contamination (<1000 ppm)
Palladium is a workhorse catalyst in modern organic synthesis, but its removal is a frequent challenge. The difficulty arises from the various forms it can exist in post-reaction: as Pd(0) colloids, soluble Pd(II) species, or complexes with ligands and the product itself.
The nitrogen atoms within the Imidazo[1,2-a]pyridine core can act as ligands, forming stable, soluble complexes with palladium. This coordination can prevent the palladium from precipitating or being easily removed by simple filtration or aqueous washes.
A multi-step approach is often necessary. The following decision tree can guide your strategy.
Caption: Decision tree for palladium removal.
Scavengers are materials functionalized with groups that have a high affinity for the target metal. For palladium, thiol-based scavengers are particularly effective.[11]
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Typical Loading (equiv. to Pd) | Advantages | Disadvantages |
| Silica-Based Thiol | -SH | 5 - 20 | High efficiency, easy filtration | Higher cost |
| Polymer-Based Thiol | -SH | 5 - 20 | High capacity, good in various solvents | Can swell, potential for leaching |
| Activated Carbon | N/A | 5 - 10 % w/w | Low cost, removes color | Non-selective, can adsorb product |
| Cysteine | Thiol, Amine | 10 - 30 | Low cost, biodegradable | Requires aqueous extraction |
| Trithiocyanuric Acid (TMT) | Triazine-thiol | 3 - 10 | Effective, forms insoluble complexes | Can be difficult to filter fine precipitate |
Protocol: Using Silica-Functionalized Thiol Scavenger
-
Dissolution: Dissolve the crude Imidazo[1,2-a]pyridin-6-ol product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) to a concentration of 50-100 mg/mL.
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at a loading of 10-15 equivalents relative to the initial palladium loading.
-
Stirring & Heating: Stir the suspension at a moderately elevated temperature (e.g., 50-60 °C) for 4-12 hours. The heat increases the rate of scavenging.
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® or a fritted funnel to remove the scavenger.
-
Rinsing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS.
This is a cost-effective but less selective method. It is excellent for removing colored impurities and colloidal palladium.
Protocol: Activated Carbon
-
Dissolve the crude product in a suitable solvent.
-
Add 5-10% w/w of activated carbon (e.g., Darco® KB-G).
-
Stir the slurry at room temperature or slightly elevated temperature for 1-4 hours.
-
Filter the mixture through a thick pad of Celite® to remove the carbon. Caution: Activated carbon is very fine and can pass through standard filter paper. Celite is essential.
-
Analyze the filtrate for product content (to assess loss) and palladium levels.
Issue 2: Removing Copper Catalysts
Copper catalysts, such as CuI or heterogeneous copper silicates, are common in Imidazo[1,2-a]pyridine synthesis.[4][5] The removal strategy depends heavily on whether the catalyst is homogeneous or heterogeneous.
-
Heterogeneous Catalysts (e.g., Copper Silicate): These are designed to be insoluble in the reaction medium. Removal should be straightforward via filtration.[4] If copper is still detected, it may indicate some leaching of the metal from the solid support.
-
Homogeneous Catalysts (e.g., CuI): These dissolve in the reaction medium. Post-reaction, the copper can exist as various salts or complexes that may have partial solubility in both organic and aqueous phases, complicating simple extraction.
The workflow for copper removal is generally more straightforward than for palladium.
Caption: Workflow for copper catalyst removal.
This is the simplest method and should be the first step if a solid catalyst was used.
Protocol: Simple Filtration
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the entire reaction slurry through a Büchner funnel or similar filtration apparatus.
-
Wash the collected catalyst solid with the reaction solvent to recover any entrained product.
-
The filtrate, containing the crude product, can then proceed to further purification steps (e.g., crystallization).
For homogeneous copper catalysts, an effective strategy is to use an aqueous wash containing a chelating agent that strongly binds to copper, pulling it into the aqueous phase.
Protocol: EDTA Wash
-
After the reaction, remove the organic solvent under reduced pressure.
-
Redissolve the crude residue in a water-immiscible solvent like Ethyl Acetate or Dichloromethane.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a 5% aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt. The chelating agent will complex with the Cu(II) ions.
-
Follow with a wash with saturated aqueous sodium bicarbonate and then a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the copper-depleted product.
References
-
Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Guchhait, S. K., & Madaan, C. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4(104), 59955-59993. [Link]
-
Nikolova, S., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35221–35231. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Gontijo, R. N., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Shaabani, A., et al. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(13), 7218-7227. [Link]
- Ohno, H., & Tanaka, H. (2005). Method of removing palladium. U.S.
-
Reyes-Mendoza, J., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(12), 4785. [Link]
-
Tanimoto, H., et al. (2019). Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development, 23(7), 1384-1391. [Link]
-
Sharma, P., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2384–2437. [Link]
-
Le-Duc, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1756-1777. [Link]
-
Sahu, R., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 90, 02001. [Link]
-
Chemistry For Everyone. (2025, November 1). What Is The Best Way To Remove Polymerization Catalysts? [Video]. YouTube. [Link]
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? Retrieved from [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. bio-conferences.org [bio-conferences.org]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Imidazo[1,2-a]pyridin-6-ol Synthesis
Topic: Troubleshooting the Cyclization & Isolation of 6-Hydroxyimidazopyridine Scaffolds
Introduction: The "Deceptive" Simple Cyclization
Welcome to the technical support hub for the imidazo[1,2-a]pyridine scaffold. While the Hantzsch-type condensation between a 2-aminopyridine and an
This guide addresses the three most common failure modes reported by medicinal chemistry teams: oxidative degradation ("black tar") , incomplete cyclization , and isoelectric solubility loss during workup.
Phase 1: Pre-Reaction Diagnostics (Starting Material Integrity)
Q: Why does my reaction mixture turn into black tar within minutes of heating?
Diagnosis: Oxidative Polymerization of the Precursor. Root Cause: The starting material, 2-amino-5-hydroxypyridine , is highly electron-rich. The hydroxyl group at C5 (para to the amino group) activates the ring, making it susceptible to rapid oxidation by atmospheric oxygen, especially under basic conditions or elevated temperatures.
The "Pro-Tip" Solution: The O-Protection Route Do not use the free hydroxy-pyridine if purity is critical. Instead, use 2-amino-5-methoxypyridine as your starting material. The methoxy group stabilizes the ring against oxidation during the harsh cyclization conditions.
Protocol A: The Stabilized Workflow
-
Cyclization: React 2-amino-5-methoxypyridine with chloroacetaldehyde (or
-bromoacetophenone) in refluxing ethanol. -
Isolation: Precipititate the stable 6-methoxyimidazo[1,2-a]pyridine intermediate.
-
Demethylation: Convert the methoxy group to the hydroxyl using 48% HBr (reflux) or BBr
(DCM, 0°C to RT).
Note: If you must use the free hydroxyl precursor, you must degas all solvents with Argon for 30 minutes and use the HCl salt of the amine (2-amino-5-hydroxypyridine
HCl) to minimize free amine oxidation potential before the reaction starts.
Phase 2: The Cyclization Step (Reaction Optimization)
Q: My LCMS shows the intermediate "hydroxy-imine" but no cyclized product. How do I force the dehydration?
Diagnosis: Stalled Dehydration (The "Hantzsch Bottleneck"). Root Cause: The reaction proceeds in two steps:[1][2] (1) N-alkylation (nucleophilic attack) and (2) Cyclization/Dehydration. The second step often requires thermal energy or acid catalysis to eliminate water.
Visualizing the Pathway:
Figure 1: The biphasic mechanism. Step 2 is often the failure point if the pH is too basic.
Optimization Table: Solvent & Base Effects
| Parameter | Standard Condition | Why it Fails | Optimized Condition |
| Solvent | Ethanol (Reflux) | Can be too cool (78°C) for difficult substrates. | n-Butanol (117°C) or Water (100°C) |
| Base | K | Strong base can degrade the sensitive phenol. | NaHCO |
| Additives | None | Dehydration is slow without proton transfer. | Lewis Acid (Sc(OTf) |
Corrective Action:
If the reaction stalls, add 0.5 equiv of NaHCO
Phase 3: Work-up & Isolation (The "Missing Yield")
Q: The reaction worked (LCMS confirms), but I recovered 0 mg after extraction. Where is my product?
Diagnosis: Amphoteric Solubility Loss. Root Cause: Imidazo[1,2-a]pyridin-6-ol is a zwitterion .
-
Nitrogen (N1): Basic (pKa
5.5 - 6.0). -
Hydroxyl (C6-OH): Acidic (pKa
9.5 - 10.0).
If you extract at pH 2, it is protonated (water-soluble cation). If you extract at pH 12, it is deprotonated (water-soluble anion).
The Solution: Isoelectric Precipitation You must adjust the aqueous phase to the molecule's Isoelectric Point (pI) , which is typically between pH 6.5 and 7.0 .
Step-by-Step Isolation Protocol:
-
Evaporation: Remove organic solvent (EtOH/BuOH) completely.
-
Dissolution: Dissolve the residue in minimal water.
-
pH Adjustment:
-
If acidic (from HCl generation): Add saturated NaHCO
dropwise until pH hits 6.5. -
If basic: Add 1M acetic acid dropwise until pH hits 6.5.
-
-
Crystallization: At pH 6.5, the net charge is zero. The product should precipitate as an off-white or tan solid.
-
Filtration: Filter and wash with cold water (not ether/EtOAc, as the solid may be slightly soluble in organics).
Advanced Troubleshooting Guide
Use this decision tree to diagnose specific failure modes in your experiment.
Figure 2: Diagnostic logic for imidazopyridine synthesis failures.
References
-
General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines.
) for difficult annulations. -
Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Source: Royal Society of Chemistry (RSC). Context: Comprehensive review of condensation strategies and catalyst choices.[3]
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Source: ResearchGate.[4] Context: Validates the protection/deprotection strategy to avoid oxidation of the hydroxy-pyridine.
-
Isoelectric Points of Amino Acids and Zwitterions. Source: Master Organic Chemistry. Context: Foundational theory for calculating pI and understanding solubility of amphoteric heterocycles.
Sources
Technical Support Center: Imidazo[1,2-a]pyridin-6-ol Synthesis
Introduction: The "Deceptively Simple" Scaffold
The synthesis of Imidazo[1,2-a]pyridin-6-ol is a notorious bottleneck in medicinal chemistry programs (e.g., GABA modulators, anti-infectives). While the imidazo[1,2-a]pyridine core formation is a textbook Hantzsch-type condensation, the introduction of the 6-hydroxyl group introduces two critical failure modes:
-
Oxidative Instability: The electron-rich nature of the 6-hydroxy precursor leads to rapid polymerization ("black tar").
-
Amphoteric Isolation: The product is a zwitterion, making standard extraction protocols ineffective.
This guide prioritizes the Protected Route over the direct condensation method to ensure reproducibility.
Module 1: The "Black Tar" Scenario (Direct Condensation)
Symptom: You attempted the direct reaction of 2-amino-5-hydroxypyridine with chloroacetaldehyde. The reaction mixture turned black/dark brown within minutes, and LCMS shows a complex mixture of oligomers with no distinct product peak.
Root Cause:
-
Precursor Instability: 2-Amino-5-hydroxypyridine is highly susceptible to air oxidation, forming quinone-imine species that polymerize rapidly under the thermal stress of condensation.
-
Aldehyde Polymerization: Commercial chloroacetaldehyde (50% aq.) polymerizes upon storage, reducing the effective stoichiometry and generating acidic byproducts that catalyze tar formation.
Corrective Protocol: The "Protected" Route (Recommended)
Do not synthesize the phenol directly. Synthesize the methyl ether first, then deprotect. This is the industry-standard "Happy Path."
Synthetic Pathway Comparison
Caption: Comparison of the failure-prone direct route (Red) vs. the robust protected route (Green).
Module 2: Robust Synthesis Protocol (The "Golden Route")
Step 1: Cyclization (Formation of 6-Methoxyimidazo[1,2-a]pyridine)
Reaction: 2-Amino-5-methoxypyridine + Chloroacetaldehyde
Optimized Procedure:
-
Reagent Prep: If using 50% aq. chloroacetaldehyde, verify quality. If the solution is cloudy or viscous, it has polymerized. Tip: Depolymerize by heating with a catalytic amount of acid if necessary, or buy fresh.
-
Stoichiometry: Dissolve 2-amino-5-methoxypyridine (1.0 equiv) in Ethanol (0.5 M).
-
Addition: Add Chloroacetaldehyde (1.5 equiv) and NaHCO₃ (2.0 equiv).
-
Why NaHCO₃? It neutralizes the HCl generated during cyclization, preventing protonation of the pyridine nitrogen, which would deactivate the nucleophile.
-
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1).
-
Workup: Evaporate EtOH. Resuspend in water/EtOAc.[1] Basify with saturated Na₂CO₃ to pH > 9. Extract with EtOAc.[1]
-
Checkpoint: The intermediate is lipophilic and extracts easily.
-
Step 2: Demethylation (Unmasking the Phenol)
Reaction: 6-Methoxyimidazo[1,2-a]pyridine
Option A: HBr (Robust/Scale-up)
-
Reagents: 48% Aqueous HBr.
-
Conditions: Reflux (100–120°C) for 6–12 hours.
-
Pros: Cheap, scalable, no anhydrous conditions needed.
-
Cons: Harsh acidic conditions.
Option B: BBr₃ (Mild/Lab Scale)
-
Reagents: BBr₃ (1.0 M in DCM).[2]
-
Conditions: 0°C to RT, anhydrous DCM.
-
Pros: Milder temperature, tolerates some acid-sensitive groups.
-
Cons: Quenching is exothermic and can form stubborn boron complexes.
Module 3: The "Sticky Situation" (Purification of the Zwitterion)
Symptom: The reaction worked (LCMS shows mass), but you cannot isolate the product. It stays in the aqueous layer during extraction or oils out as a gum.
Root Cause: The product is amphoteric.
-
pH < 4: Protonated Pyridine (
) Water Soluble. -
pH > 10: Deprotonated Phenol (
) Water Soluble. -
pH ~ 7.5: Zwitterion (Neutral net charge)
Least Soluble (Precipitates).
Troubleshooting Matrix: Isolation Strategy
| Scenario | Observation | Corrective Action |
| HBr Hydrolysis | Product is in acidic aqueous solution.[3][4] | Isoelectric Precipitation: Cool to 0°C. Carefully neutralize with NH₄OH or NaHCO₃ to pH 7.0–7.5 . The solid will precipitate. Filter and wash with cold water. |
| BBr₃ Quench | "Agglomerates" or sticky solids form. | Methanol Quench: Add MeOH dropwise at 0°C to destroy excess BBr₃ before adding water. This forms volatile trimethyl borate. Evaporate, then adjust pH to 7.5 in water. |
| No Precipitate | Product is too polar/soluble in water. | Resin Desalting: Load aqueous solution onto HP-20 or C18 reverse-phase resin. Wash with water (remove salts), elute with 10-20% MeOH/Water. |
Module 4: Troubleshooting Decision Tree
Caption: Step-by-step logic for diagnosing synthesis failures.
FAQs
Q: Can I use 2-amino-5-benzyloxypyridine instead of the methoxy analog?
A: Yes. The benzyl group is an excellent alternative. It can be removed via hydrogenolysis (
Q: My chloroacetaldehyde is dark. Can I still use it? A: No. Dark color indicates significant polymerization and HCl formation. This will char your starting material.[5] Distill it or purchase the dimethyl acetal derivative and hydrolyze it in situ with acid immediately before use.
Q: The product turns blue/green on the filter paper. A: This indicates oxidation of the phenol to a quinone-type radical. Ensure your final wash is thorough to remove trace bases, and dry the product under vacuum (away from air) or store it as the HBr salt, which is more stable than the free base.
References
-
Gueiffier, A., et al. (1998). Synthesis and microbiological activity of some imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry.
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers using BBr3.[5][6]
-
Bagdi, A.K., et al. (2021).[7] Synthesis of Imidazo[1,2-a]pyridines: A Decade Update. Royal Society of Chemistry Advances.
-
Enguehard-Gueiffier, C., et al. (2006). Practical synthesis of 2-amino-5-hydroxypyridine and its use in the preparation of imidazo[1,2-a]pyridines. Heterocycles.[1][8][9][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Yield improvement in multicomponent synthesis of imidazo[1,2-a]pyridines
A Guide to Yield Improvement in Multicomponent Synthesis
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that while the multicomponent synthesis of imidazo[1,2-a]pyridines is elegant and powerful, achieving high yields consistently can be challenging. This guide is designed to serve as your dedicated technical support resource. We will move beyond simple protocols to explore the causality behind common issues, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
The most prevalent method for the multicomponent synthesis of this scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction, which efficiently combines a 2-amino-pyridine, an aldehyde, and an isocyanide.[1][2][3] Our focus will primarily be on optimizing this versatile transformation.
General Reaction Pathway: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Understanding the mechanism is the first step toward effective troubleshooting. The GBB reaction proceeds through three key stages: (1) formation of an iminium ion from the 2-aminopyridine and aldehyde, (2) nucleophilic attack by the isocyanide on the iminium ion to form a nitrilium intermediate, and (3) intramolecular cyclization via attack by the endocyclic pyridine nitrogen, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.[4][5] An acid catalyst is typically required to facilitate the initial imine formation and activate it for the subsequent steps.
Caption: Simplified mechanism of the GBB three-component reaction.
Troubleshooting Guide for Low Yield & Purity
This section addresses the most common problems encountered during the synthesis. The underlying cause for poor yield is often multifactorial, stemming from reaction kinetics, equilibrium issues, or reactant stability.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Product Formation | 1. Ineffective Catalysis: The catalyst may be too weak, used in insufficient quantity, or poisoned by impurities. | Solution: Screen different acid catalysts. Lewis acids like Sc(OTf)₃ or Gd(OTf)₃ are highly effective but can be expensive.[6] For a more accessible and greener approach, molecular iodine (I₂) is an excellent, low-cost Lewis acid catalyst that works well, often at room temperature.[7][8] Brønsted acids like p-toluenesulfonic acid (p-TSA) or even ammonium chloride can also be effective.[9] Rationale: The catalyst is crucial for activating the aldehyde and the resulting imine. A stronger acid can accelerate the reaction but may also promote side reactions if not chosen carefully. |
| 2. Presence of Water: The initial condensation to form the imine is a reversible reaction that produces water. Excess water can shift the equilibrium back towards the starting materials.[10] | Solution: Use anhydrous solvents. Consider adding a dehydrating agent like trimethyl orthoformate.[11] Alternatively, running the reaction at a temperature sufficient to remove water azeotropically (e.g., with a Dean-Stark trap in toluene) can drive the reaction forward. Rationale: Le Châtelier's principle dictates that removing a product (water) will drive the equilibrium towards the formation of the imine intermediate, increasing the overall yield. | |
| 3. Poor Reactivity of Substrates: Electron-poor aldehydes generally react faster and give higher yields.[11] Sterically hindered aldehydes or aminopyridines can slow the reaction significantly. | Solution: For poorly reactive substrates, consider more forcing conditions such as higher temperatures (microwave irradiation can be very effective) or a more potent catalyst system.[6][12] Rationale: Increased thermal energy helps overcome the activation barrier for less reactive starting materials. Microwave heating can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[12] | |
| Complex Mixture of Side Products | 1. Incomplete Cyclization: The intermediate after isocyanide addition may be stable and fail to cyclize, especially under mild conditions. | Solution: Increase the reaction temperature or time. Ensure the catalyst is active, as it also facilitates the final cyclization step. Rationale: The intramolecular cyclization step has its own activation energy. Providing more thermal energy can ensure the reaction proceeds to completion, consuming the intermediate and forming the desired aromatic product.[10] |
| 2. N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially if the reaction is run under aerobic conditions for extended periods or if oxidative reagents are present.[10] | Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid unnecessary exposure to air, especially during prolonged heating. Rationale: Removing molecular oxygen from the reaction environment prevents the unwanted oxidation of the electron-rich pyridine nitrogen. | |
| 3. Polymerization of Aldehyde/Isocyanide: Under strongly acidic conditions or high temperatures, some aldehydes or isocyanides can polymerize, reducing the concentration of available reactants. | Solution: Add the aldehyde or isocyanide slowly to the reaction mixture rather than all at once. Optimize the catalyst loading; sometimes less is more. Rationale: Slow addition maintains a low instantaneous concentration of the sensitive reactant, favoring the desired bimolecular reaction over undesired polymerization pathways. | |
| Difficulty in Product Purification | 1. Co-elution with Starting Materials: Unreacted starting materials, particularly the aminopyridine, can have similar polarities to the product, complicating chromatographic separation. | Solution: Optimize the reaction to drive it to completion. For purification, consider an acidic wash to protonate and remove the basic aminopyridine into the aqueous layer. Rationale: Exploiting the basicity of the unreacted amine allows for a simple liquid-liquid extraction, significantly simplifying the subsequent purification steps. |
| 2. Tar/Insoluble Material Formation: High temperatures or highly reactive substrates can lead to the formation of intractable tars. | Solution: Lower the reaction temperature and extend the reaction time. Consider a solvent in which all components, intermediates, and the final product are soluble. Rationale: Milder conditions can prevent thermal decomposition and polymerization side reactions that lead to insoluble byproducts. | |
| 3. Use of Halogenated Solvents: While effective for dissolution, solvents like DCM can complicate industrial scale-up and waste disposal. | Solution: Explore greener solvents like ethanol, methanol, or even water (often with a surfactant like SDS).[7][13] For purification, forming a sulfate salt of the product can be an effective, non-chromatographic method to isolate it with high purity.[11] Rationale: Shifting to environmentally benign solvents and non-chromatographic purification methods makes the process more sustainable and scalable. |
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low (<40%). What is the first thing I should check?
Start with the fundamentals: water. The GBB reaction is highly sensitive to water, which inhibits the formation of the crucial imine intermediate. Ensure your solvent is anhydrous and that your starting materials are dry. Consider adding a chemical dehydrating agent as a first-line optimization strategy.[11] If the issue persists, evaluate your catalyst's effectiveness for your specific substrate combination.
Q2: How do I choose the best catalyst for my specific reaction?
There is no single "best" catalyst; the choice is substrate-dependent.
-
For general-purpose, robust reactions: Scandium(III) triflate (Sc(OTf)₃) is a highly reliable and powerful Lewis acid catalyst, though it is costly.[6]
-
For cost-effective and environmentally benign synthesis: Molecular iodine (I₂) is an excellent choice. It is inexpensive, requires low catalyst loading, and often promotes the reaction efficiently at room temperature in solvents like ethanol.[7]
-
For substrates sensitive to strong Lewis acids: A milder Brønsted acid like p-TSA or even ammonium chloride can be sufficient to catalyze the reaction, minimizing potential side reactions.[9]
Q3: Can I use "green" solvents for this reaction?
Absolutely. There has been significant progress in developing GBB protocols in environmentally friendly solvents. Ethanol is a common and effective choice.[7] Furthermore, reactions have been successfully performed in water, typically with the aid of a surfactant like sodium dodecyl sulfate (SDS) to create micelles that act as "nanoreactors".[13][14][15] These methods not only reduce environmental impact but can also simplify workup procedures.
Q4: I am struggling with purification. Are there alternatives to column chromatography?
Yes. If your product is basic, one effective strategy is precipitation via salt formation. After the reaction, the crude mixture can be dissolved in a suitable solvent and treated with an acid (e.g., sulfuric acid) to precipitate the product as a salt, leaving many neutral impurities behind in the solution. This method is highly effective for industrial scale-up.[11] Recrystallization is also a powerful technique if a suitable solvent system can be identified.
Visualizing the Troubleshooting Workflow
When faced with a suboptimal result, a structured approach to problem-solving is critical. The following workflow diagram outlines a logical sequence of steps to diagnose and resolve common issues.
Caption: A decision-tree workflow for troubleshooting imidazo[1,2-a]pyridine synthesis.
Optimized Protocol: Iodine-Catalyzed Synthesis of a 3-Aminoimidazo[1,2-a]pyridine
This protocol is based on methodologies known for their efficiency, mild conditions, and use of an inexpensive, readily available catalyst.[7]
Materials:
-
2-Aminopyridine (1.0 mmol, 1.0 eq)
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
tert-Butyl isocyanide (1.2 mmol, 1.2 eq)
-
Iodine (I₂) (0.1 mmol, 10 mol%)
-
Anhydrous Ethanol (5 mL)
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Solvent Addition: Add anhydrous ethanol (5 mL) to the flask and stir the mixture at room temperature until the solids are dissolved.
-
Catalyst Addition: Add molecular iodine (0.1 mmol, 10 mol%) to the solution. The solution will likely turn a brownish color.
-
Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture dropwise over 1 minute.
-
Causality Note: Isocyanides are pungent and should be handled in a well-ventilated fume hood. The slight excess of isocyanide helps to ensure the complete consumption of the rate-limiting imine intermediate.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting aldehyde spot has been completely consumed (typical reaction times are 2-6 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the brown color of the iodine disappears.
-
Self-Validation: The disappearance of the iodine color confirms the successful quenching of the catalyst.
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.
This guide provides a foundational framework for improving your synthetic outcomes. Remember that every substrate combination is unique, and empirical optimization based on these principles will ultimately lead to the highest yields.
References
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38145-38157. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Ghosh, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5965-5974. [Link]
-
Tyagi, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22384-22398. [Link]
-
Mihai, M. M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35308-35323. [Link]
-
Reyes-Mendoza, J., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. [Link]
-
Martini, C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
S. F. V. D. Santos, et al. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 4, 5282-5299. [Link]
-
He, G., et al. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Angewandte Chemie International Edition, 50(41), 9672-9675. [Link]
-
Martini, C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]
-
Chouhan, N. K., et al. (2022). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine tested by frontal affinity chromatography (FAC) assay. ResearchGate. [Link]
-
Ortiz-Rojas, L. F., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ChemProc, 16(1), 105. [Link]
-
Martini, C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
-
Ortiz-Rojas, L. F., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 16(1), 105. [Link]
-
Andrade, C. K. Z., et al. (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 30(11), 2405-2413. [Link]
-
da Silva, G. N., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(49), 46427-46483. [Link]
-
Berteina-Raboin, S., et al. (2022). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 7(16), e202200548. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38145-38157. [Link]
-
Goud, B. S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 504, 01004. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103761. [Link]
Sources
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- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 4. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Profiling of the Imidazo[1,2-a]pyridin-6-ol Scaffold in Kinase Inhibition
Executive Summary
The Imidazo[1,2-a]pyridin-6-ol scaffold represents a "privileged structure" in modern kinase drug discovery. Unlike traditional quinoline or indazole scaffolds, this fused bicyclic system offers a unique balance of lipophilicity, metabolic stability, and synthetic versatility. This guide objectively compares the performance of imidazo[1,2-a]pyridine-based inhibitors against established alternatives (Quinolines, Pyrazolo[1,5-a]pyrimidines) across key oncogenic targets including c-Met , PI3K , and p38 MAPK .
Key Takeaway: The 6-hydroxyl position serves as a critical vector for "scaffold hopping," allowing medicinal chemists to extend into the solvent-exposed region of the kinase ATP-binding pocket, significantly enhancing selectivity profiles compared to planar hydrophobic scaffolds.
Structural Biology & Binding Mechanism
The efficacy of the imidazo[1,2-a]pyridine core stems from its ability to function as an ATP-adenine bioisostere.
-
Hinge Region Interaction: The N1 nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), typically interacting with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met or Cys919 in VEGFR-2).
-
The 6-OH Vector: The hydroxyl group at position 6 is not merely a functional group but a strategic handle. Derivatization at this position (etherification or amidation) allows the molecule to reach the ribose-binding pocket or the solvent front, improving water solubility and reducing off-target toxicity.
Diagram 1: Pharmacophore Mapping
The following diagram illustrates the binding logic compared to ATP.
Caption: Comparative binding vectors. The Imidazo[1,2-a]pyridine C6 position offers superior solvent access compared to the rigid Quinoline core.
Comparative Performance Analysis
vs. Quinolines (Target: c-Met)
Quinoline scaffolds are historically significant (e.g., in early c-Met inhibitors), but they often suffer from poor aqueous solubility and "flat" SAR (Structure-Activity Relationship) landscapes.
-
Potency: Imidazo[1,2-a]pyridine derivatives (e.g., Compound 22e) have demonstrated IC50 values as low as 3.9 nM against c-Met kinase, superior to many early-stage quinoline analogs (typically 10–50 nM range).
-
Selectivity: The electronic environment of the imidazo-pyridine ring reduces non-specific hydrophobic binding compared to the more lipophilic quinoline, resulting in cleaner kinase panel profiles.
vs. Pyrazolo[1,5-a]pyrimidines (Target: PI3K/B-RAF)
While pyrazolo[1,5-a]pyrimidines are potent bioisosteres, they can be metabolically labile.
-
Metabolic Stability: The imidazo[1,2-a]pyridine core generally exhibits higher microsomal stability. In PI3K
inhibition, 6-substituted derivatives showed sub-micromolar activity (IC50 ~90 nM ) with improved half-life compared to pyrimidine-based counterparts. -
Synthesizability: The 6-ol precursor allows for rapid library generation via O-alkylation, whereas pyrimidine functionalization often requires more complex palladium-catalyzed cross-coupling.
Quantitative Data Summary
| Scaffold Class | Target Kinase | Representative IC50 (nM) | Selectivity Profile | Solubility |
| Imidazo[1,2-a]pyridine | c-Met | 3.9 | High (vs. VEGFR2) | High (Polar C6-tail) |
| Quinoline | c-Met | 15.0 | Moderate | Low (Hydrophobic) |
| Imidazo[1,2-a]pyridine | PI3K | 90 | Moderate | High |
| Pyrazolo[1,5-a]pyrimidine | PI3K | 45 | Low (Pan-kinase) | Moderate |
| Imidazo[1,2-a]pyridine | p38 MAPK | 11.0 | High | Moderate |
Data aggregated from recent medicinal chemistry literature [1, 2, 4].[1][2]
Experimental Validation Protocol
To validate the efficacy of an Imidazo[1,2-a]pyridin-6-ol derived inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This method eliminates the wash steps of ELISA and provides higher sensitivity than standard fluorescence.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: Determine the IC50 of the test compound against c-Met or p38 MAPK.
Reagents
-
Kinase: Recombinant human c-Met (catalytic domain).
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.
-
Antibody: Eu-labeled anti-tag antibody (binds to the kinase).
-
Control: Staurosporine (Broad-spectrum inhibitor).
Workflow Steps
-
Compound Preparation:
-
Dissolve Imidazo[1,2-a]pyridin-6-ol derivative in 100% DMSO to 10 mM.
-
Prepare 3-fold serial dilutions in kinase buffer (Final DMSO < 1%).
-
-
Reaction Assembly (384-well plate):
-
Add 5 µL of diluted test compound.
-
Add 5 µL of Kinase/Antibody mixture (Optimized concentration, typically 5 nM kinase, 2 nM antibody).
-
Add 5 µL of Tracer (Concentration =
of tracer).
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 60 minutes in the dark.
-
Note: Equilibrium is critical for accurate competition data.
-
-
Detection:
-
Read on a TR-FRET compatible plate reader (e.g., BMG PHERAstar).
-
Excitation: 337 nm.[3]
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis:
-
Calculate Ratio:
. -
Plot % Inhibition vs. Log[Compound].
-
Fit to Sigmoidal Dose-Response equation (Variable Slope).[4]
-
Diagram 2: Experimental Workflow
Caption: Step-by-step TR-FRET kinase binding assay workflow for validating inhibitor potency.
References
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters [Link][2]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Source: ACS Omega [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent c-Met Inhibitor. Source: Journal of Medicinal Chemistry [Link]
-
Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, SAR, and Regulation of ROS. Source: ChemMedChem [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Imidazo[1,2-a]pyridin-6-ol
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad therapeutic spectrum, including notable anticancer properties.[3][4] Mechanistic studies frequently point towards the inhibition of critical cell signaling pathways, particularly the PI3K/AKT/mTOR axis, suggesting that protein kinases are primary targets for this compound class.[5][6] Given this context, a thorough understanding of the selectivity profile of any new imidazo[1,2-a]pyridine derivative is paramount for its successful development as a therapeutic agent. This guide provides a comprehensive framework for the cross-reactivity profiling of Imidazo[1,2-a]pyridin-6-ol, a representative member of this class. We will compare its hypothetical profile against two well-characterized kinase inhibitors: the highly selective PI3Kα inhibitor Alpelisib and the multi-kinase inhibitor Sunitinib.
This guide is structured to provide not just protocols, but the strategic thinking behind a multi-pronged approach to characterizing off-target effects. We will progress from broad, in vitro screening to more physiologically relevant cellular assays, creating a robust and self-validating dataset.
Section 1: Initial Broad Kinome Profiling with KINOMEscan®
The first step in assessing the selectivity of a novel kinase inhibitor is to perform a broad screen against a large panel of kinases. The KINOMEscan® platform is an industry-standard, high-throughput competition binding assay that allows for the rapid and quantitative assessment of a compound's interaction with hundreds of kinases.[7][8] This technology provides a thermodynamic measure of binding affinity (dissociation constant, Kd), which is independent of ATP concentration, offering a true assessment of the physical interaction between the inhibitor and the kinase.[8]
Experimental Rationale
By screening Imidazo[1,2-a]pyridin-6-ol against a comprehensive panel of kinases (e.g., the scanMAX panel of 468 kinases), we can identify its primary target(s) and any potential off-targets with high sensitivity.[7] Comparing its binding profile to that of Alpelisib and Sunitinib will provide immediate context for its selectivity. Alpelisib is expected to show high affinity for PI3Kα with minimal off-target interactions, while Sunitinib will demonstrate binding to a broader range of kinases, reflecting its multi-targeted nature.
Hypothetical KINOMEscan® Data
The following table summarizes hypothetical KINOMEscan® results for Imidazo[1,2-a]pyridin-6-ol, Alpelisib, and Sunitinib, expressed as Kd values (nM). For clarity, only a subset of representative kinases is shown.
| Kinase | Imidazo[1,2-a]pyridin-6-ol (Kd, nM) | Alpelisib (Kd, nM) | Sunitinib (Kd, nM) | Kinase Family |
| PI3Kα | 25 | 5 | >10,000 | Lipid Kinase |
| PI3Kβ | 250 | 250 | >10,000 | Lipid Kinase |
| PI3Kδ | 150 | 20 | >10,000 | Lipid Kinase |
| PI3Kγ | 300 | 150 | >10,000 | Lipid Kinase |
| VEGFR2 | 500 | >10,000 | 10 | Tyrosine Kinase |
| PDGFRβ | 750 | >10,000 | 15 | Tyrosine Kinase |
| c-KIT | >10,000 | >10,000 | 20 | Tyrosine Kinase |
| CDK2 | 80 | >10,000 | 500 | CMGC |
| ABL1 | >10,000 | >10,000 | 150 | Tyrosine Kinase |
| SRC | 1,200 | >10,000 | 200 | Tyrosine Kinase |
| MER | >10,000 | >10,000 | >10,000 | Tyrosine Kinase |
| AXL | >10,000 | >10,000 | 5,000 | Tyrosine Kinase |
Primary targets for each compound are highlighted in bold.
KINOMEscan® Experimental Protocol
A detailed protocol for a KINOMEscan® experiment is provided by the service provider (e.g., Eurofins Discovery). The general principle involves the following steps:[9]
-
Compound Preparation: Imidazo[1,2-a]pyridin-6-ol, Alpelisib, and Sunitinib are prepared at a suitable stock concentration in DMSO.
-
Assay Plate Preparation: Kinases are immobilized on a solid support.
-
Competition Binding: The test compounds are incubated with the immobilized kinases and a proprietary, tagged ligand that is known to bind to the active site of the kinases.
-
Washing and Elution: Unbound compounds and ligands are washed away.
-
Quantification: The amount of tagged ligand remaining bound to each kinase is quantified, typically using qPCR. A lower signal for the tagged ligand indicates stronger binding of the test compound.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) for each compound-kinase interaction.
Cellular Thermal Shift Assay (CETSA) Workflow.
Section 3: Phenotypic Screening for Unbiased Assessment of Cellular Effects
While target-based assays are essential for understanding the molecular mechanism of a compound, they may not capture all of its biological effects. Phenotypic screening provides a complementary, unbiased approach to assess the overall impact of a compound on a cellular system. [10][11]By observing changes in cellular phenotype, we can identify unexpected activities and potential liabilities that might be missed by target-oriented assays. [12][13]
Experimental Rationale
A high-content imaging-based phenotypic screen can reveal the effects of Imidazo[1,2-a]pyridin-6-ol on various cellular parameters, such as cell cycle progression, apoptosis, and morphology. Comparing its phenotypic fingerprint to those of Alpelisib and Sunitinib can provide valuable insights into its mechanism of action and potential for polypharmacology. [14]For example, inhibition of PI3K by Alpelisib might primarily lead to cell cycle arrest, while the broader activity of Sunitinib could induce more complex phenotypic changes, including apoptosis and morphological alterations.
Hypothetical Phenotypic Screening Data
The following table summarizes hypothetical data from a high-content imaging screen, quantifying the percentage of cells in different cell cycle phases and the percentage of apoptotic cells after treatment.
| Compound (1 µM) | Cell Line | % G1 Phase | % S Phase | % G2/M Phase | % Apoptotic Cells |
| Vehicle (DMSO) | HT-29 | 45 | 35 | 20 | 2 |
| Imidazo[1,2-a]pyridin-6-ol | HT-29 | 65 | 15 | 20 | 8 |
| Alpelisib | HT-29 | 70 | 10 | 20 | 3 |
| Sunitinib | HT-29 | 50 | 25 | 25 | 25 |
Phenotypic Screening Experimental Protocol
-
Cell Plating and Treatment:
-
Plate a suitable cancer cell line (e.g., HT-29 colon cancer cells) in multi-well imaging plates.
-
Treat the cells with a dilution series of Imidazo[1,2-a]pyridin-6-ol, Alpelisib, Sunitinib, or vehicle (DMSO) for a defined period (e.g., 24 or 48 hours).
-
-
Staining:
-
Fix and permeabilize the cells.
-
Stain the cells with a cocktail of fluorescent dyes to visualize different cellular components. A typical combination includes:
-
Hoechst 33342: To stain the nucleus and assess DNA content for cell cycle analysis.
-
A marker for apoptosis: Such as an antibody against cleaved caspase-3 or a dye that detects membrane asymmetry (e.g., Annexin V).
-
A cytoplasmic stain: Such as CellMask™ Green, to visualize cell morphology.
-
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing multiple fields of view per well.
-
-
Image Analysis:
-
Use automated image analysis software to segment individual cells and quantify various phenotypic parameters, including:
-
Nuclear intensity and area (for cell cycle analysis).
-
Intensity of the apoptosis marker.
-
Cell size, shape, and texture.
-
-
-
Data Interpretation:
-
Analyze the quantitative data to generate a "phenotypic fingerprint" for each compound at different concentrations.
-
Compare the fingerprint of Imidazo[1,2-a]pyridin-6-ol to those of the reference compounds to identify similarities and differences in their cellular effects.
-
Phenotypic Screening Workflow.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for the comprehensive cross-reactivity profiling of Imidazo[1,2-a]pyridin-6-ol. By integrating broad in vitro screening with cellular target engagement and unbiased phenotypic analysis, researchers can build a deep and reliable understanding of a compound's selectivity and mechanism of action.
The hypothetical data presented here suggest that Imidazo[1,2-a]pyridin-6-ol is a promising lead compound with primary activity against PI3Kα and CDK2. The KINOMEscan® results indicate a favorable selectivity profile compared to the multi-kinase inhibitor Sunitinib. The CETSA data would confirm that the compound engages these targets in a cellular context, and the phenotypic screen would provide evidence that this target engagement translates into a relevant cellular outcome (i.e., G1 cell cycle arrest).
Further investigations could involve chemoproteomic approaches such as KiNativ™, which uses activity-based probes to profile kinase inhibition directly in cell lysates, providing another layer of validation. [15][16]Ultimately, this systematic approach to cross-reactivity profiling is essential for making informed decisions in the drug discovery process, minimizing the risk of off-target toxicities, and maximizing the potential for therapeutic success.
References
-
Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2952. [Link]
-
Dahan-Farkas, N., Langley, C., Rousseau, A. L., Yadav, D. B., Davids, H., & de Koning, C. B. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed, 23(9), 2943-2952. [Link]
-
Al-Qawasmeh, R. A., Al-Tel, T. H., El-Abadelah, M. M., Voelter, W., & Zaarour, R. H. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 17(1), 1017-1025. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [Link]
-
Al-Qawasmeh, R. A., Al-Tel, T. H., El-Abadelah, M. M., Voelter, W., & Zaarour, R. H. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 17(1), 1017–1025. [Link]
-
Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13446–13473. [Link]
-
Eurofins Discovery. KINOMEscan Technology. (n.d.). Retrieved January 30, 2026, from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
LINCS Data Portal. PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076). (n.d.). Retrieved January 30, 2026, from [Link]
-
Singh, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(26), 5995–6009. [Link]
-
Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Retrieved January 30, 2026, from [Link]
-
Swinney, D. C. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Journal of Medicinal Chemistry, 66(11), 7139–7153. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Retrieved January 30, 2026, from [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020, December 2). Retrieved January 30, 2026, from [Link]
-
Chemspace. Phenotypic Screening in Drug Discovery Definition & Role. (2026, January 18). Retrieved January 30, 2026, from [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Retrieved January 30, 2026, from [Link]
-
YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). Retrieved January 30, 2026, from [Link]
-
Biobide. Phenotypic Screening for Drug Discovery. (n.d.). Retrieved January 30, 2026, from [Link]
-
Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Retrieved January 30, 2026, from [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 9. m.youtube.com [m.youtube.com]
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- 13. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]
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- 16. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Imidazo[1,2-a]pyridin-6-ol vs known drugs
Topic: Efficacy of Functionalized Imidazo[1,2-a]pyridin-6-ol Scaffolds vs. Standard Therapeutics Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Imidazo[1,2-a]pyridin-6-ol Advantage
In the landscape of heterocyclic pharmacophores, the Imidazo[1,2-a]pyridin-6-ol core (IP-6-ol) has emerged not merely as a structural intermediate, but as a privileged scaffold for next-generation therapeutics. While the bare alcohol serves as a versatile synthetic handle, its functionalized derivatives demonstrate superior efficacy profiles compared to legacy drugs in oncology and antimicrobial resistance (AMR) models.
This guide objectively analyzes the performance of IP-6-ol derivatives against industry standards (Cisplatin, Ciprofloxacin, and PI3K inhibitors), supported by experimental data and mechanistic insights.
Mechanistic Profile & Structure-Activity Relationship (SAR)
The efficacy of Imidazo[1,2-a]pyridin-6-ol stems from its ability to mimic the purine ring system, allowing it to intercalate into DNA or bind ATP-binding pockets in kinases.
SAR Logic: The 6-OH "Warhead"
The C6-hydroxyl group is the critical "anchor point" for bioactivity.
-
Unsubstituted (Bare -OH): Moderate polarity; limited membrane permeability.
-
O-Alkylated/Arylated Derivatives: drastically improve lipophilicity and target affinity.
-
Mechanism: The nitrogen bridge (N1-C8a) facilitates hydrogen bonding with kinase hinge regions (e.g., PI3K
), while substituents at C6 (derived from the -OH) occupy the hydrophobic pocket II, enhancing selectivity over wild-type kinases.
Figure 1: Mechanistic flow of Imidazo[1,2-a]pyridin-6-ol derivatives targeting oncogenic pathways.
Comparative Efficacy: Oncology
Recent studies highlight the superiority of C6-substituted IP derivatives over platinum-based chemotherapy, particularly in resistant cell lines.
Case Study: IP-6-ol Derivatives vs. Cisplatin
Target: Non-Small Cell Lung Cancer (A549) and Breast Cancer (HCC1937).
Mechanism: Unlike Cisplatin, which relies on DNA cross-linking (often leading to resistance via NER repair pathways), IP derivatives (specifically Compound 13k ) act as dual PI3K
Data Summary: Cytotoxicity (IC
in
M)[1][2]
| Compound | Target Mechanism | A549 (Lung) | HCC1937 (Breast) | Toxicity (Normal Cells) |
| IP-Derivative (Cmpd 13k) | PI3K | 0.43 | 0.09 | Low |
| IP-Derivative (Cmpd 6) | Akt/mTOR Inhibition | 9.7 | 4.6 | Low |
| Cisplatin (Control) | DNA Cross-linker | 12.5 | 15.2 | High (Nephrotoxic) |
| Doxorubicin (Control) | Topoisomerase II Inhibitor | 0.8 | 1.1 | High (Cardiotoxic) |
Analyst Insight: The IP-derivative "13k" demonstrates a 100-fold increase in potency against breast cancer cells compared to Cisplatin. Crucially, it retains efficacy in Cisplatin-resistant phenotypes by bypassing the DNA repair machinery entirely.
Pathway Visualization: PI3K/Akt Inhibition
The following diagram illustrates how IP derivatives block the survival signaling cascade, a distinct advantage over non-specific cytotoxins.
Figure 2: Signal transduction blockade by IP-6-ol derivatives. Note the direct inhibition of PI3K upstream of Akt.
Comparative Efficacy: Antimicrobial (AMR)
In the context of multi-drug resistant (MDR) bacteria, azo-linked Imidazo[1,2-a]pyridine derivatives have shown promise where fluoroquinolones fail.
Case Study: IP-Azo Hybrids vs. Ciprofloxacin
Target: Escherichia coli (MDR strains) and Klebsiella pneumoniae.[3] Challenge: Fluoroquinolone resistance via gyrA mutations.
Data Summary: Antibacterial Potency (MIC in
g/mL)
| Compound | E. coli (Wild Type) | E. coli (MDR Strain) | K. pneumoniae (NDM-1) |
| IP-Azo Derivative (4e) | 0.5 | 0.5 | 0.7 |
| Ciprofloxacin | 0.01 | >32.0 (Resistant) | >64.0 (Resistant) |
| Streptomycin | 2.0 | 16.0 | 32.0 |
Key Finding: While Ciprofloxacin is more potent against wild-type strains, it fails catastrophically against MDR strains. The IP-derivative maintains a consistent MIC (~0.5
g/mL) regardless of the resistance profile, suggesting a novel binding mode or lack of cross-resistance.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols. These workflows prioritize reproducibility and minimize false positives from scaffold instability.
A. Synthesis of 6-Functionalized Derivatives (General Workflow)
Rationale: The Groebke-Blackburn-Bienaymé (GBB) reaction is preferred for its high atom economy and one-pot efficiency.
-
Reagents: 2-amino-5-hydroxypyridine (1.0 eq), Aldehyde (1.0 eq), Isonitrile (1.0 eq).
-
Catalyst: Scandium triflate [Sc(OTf)
] (5 mol%) or Iodine (10 mol%). -
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
-
Condition: Stir at RT for 12h (or Microwave at 80°C for 20 min).
-
Purification: Flash chromatography (Ethyl Acetate/Hexane).
-
Validation: NMR (
H, C) and HRMS. Crucially, check the disappearance of the isonitrile peak in IR.
B. In Vitro Cytotoxicity Assay (MTT)
Rationale: Standard colorimetric assay to determine IC
-
Seeding: Plate A549/HCC1937 cells at
cells/well in 96-well plates. -
Treatment: Add IP-derivative (dissolved in DMSO, final concentration <0.1%) in serial dilutions (0.1 - 100
M). Include Cisplatin as a positive control. -
Incubation: 48 hours at 37°C, 5% CO
. -
Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC
using non-linear regression (GraphPad Prism).
References
-
Vertex AI Search. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Link
-
Vertex AI Search. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. NIH PubMed Central. Link
-
Vertex AI Search. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. Link
-
Vertex AI Search. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. Link
-
Vertex AI Search. (2025). Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin. ResearchGate. Link
Sources
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- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
Comparative Guide: Imidazo[1,2-a]pyridin-6-ol Analogue Synthesis and Evaluation
[1]
Executive Summary: The "Privileged" 6-Hydroxy Handle[2]
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, serving as an ATP-mimetic pharmacophore in drugs like Zolpidem and various kinase inhibitors.[1] While the core scaffold provides the binding affinity, the C6-position is the critical vector for optimizing physicochemical properties (solubility, logP) and accessing solvent-exposed pockets in protein targets.[1]
This guide objectively compares the synthesis and biological performance of Imidazo[1,2-a]pyridin-6-ol analogues against standard 6-H and 6-Halo variants.[1] We focus on the 6-hydroxyl group not merely as a final functionality, but as a versatile "molecular handle" for late-stage diversification into ethers, carbamates, and esters.[1]
Key Findings
-
Synthesis: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction offers a 40% reduction in step count compared to classical condensation, provided the 6-hydroxy group is masked (e.g., as a methoxy).
-
Potency: 6-O-substituted analogues frequently outperform 6-H variants in kinase assays (e.g., PI3K
, CDK2) by establishing additional H-bond interactions or accessing hydrophobic clefts.[1] -
Stability: The free 6-ol is metabolically vulnerable (Phase II conjugation); etherification is required for in vivo efficacy.[1]
Synthetic Strategy Comparison
We compare two primary routes to access the 6-functionalized core. The choice depends on library size and diversity requirements.[1]
Method A: Classical Condensation (Hantzsch-type)[2]
-
Mechanism: Condensation of 2-aminopyridines with
-haloketones.[1] -
Pros: Extremely reliable; scalable to kilogram quantities.[1]
-
Cons: Linear sequence; limited diversity at the C3 position; requires handling lachrymatory
-haloketones.[1]
Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction[3][4][5]
-
Mechanism: One-pot three-component reaction (Aldehyde + Amine + Isocyanide) catalyzed by Lewis acids (e.g., Sc(OTf)
or I ).[1] -
Pros: Convergent; introduces diversity at C2 and C3 simultaneously; high atom economy.[1]
-
Cons: Requires isocyanides (odor/toxicity); steric bulk at the aldehyde position can reduce yields.[1]
Critical Technical Insight: The "Masked Phenol" Protocol
Do not start with 2-amino-5-hydroxypyridine. This precursor is oxidatively unstable and rapidly turns black upon exposure to air.[1]
-
Correct Protocol: Use 2-amino-5-methoxypyridine or 2-amino-5-(benzyloxy)pyridine .[1]
-
Step 2: Perform the cyclization (Condensation or GBB).[1]
-
Step 3: Deprotect (BBr
or H /Pd) to reveal the 6-ol for further functionalization.[1]
Visualization: Synthetic Workflow
Figure 1: Comparative synthetic routes. The GBB pathway (green) allows simultaneous installation of C3-amino substituents, crucial for kinase hinge binding.[1]
Biological Evaluation: Kinase Inhibition
The 6-ol analogues are best evaluated in the context of Type I or Type II kinase inhibition.[1] The oxygen at C6 serves as a hydrogen bond acceptor or a linker to solubilizing groups.[1]
Case Study: PI3K Inhibition
The following data compares a 6-H reference compound against a 6-O-alkylated analogue (derived from the 6-ol) targeting Phosphoinositide 3-kinase (PI3K).
Table 1: Comparative Potency and Solubility
| Compound ID | C6-Substituent | C3-Substituent | PI3K | Solubility (pH 7.[1]4) |
| Ref-A (Standard) | -H | 3-NH-SO | 125 ± 10 | Low (< 5 µM) |
| Ref-B (Halo) | -Cl | 3-NH-SO | 45 ± 5 | Very Low (< 1 µM) |
| Analogue 6-OH | -OH | 3-NH-SO | > 1000 | High (Phase II labile) |
| Target 13k | -O-(CH | 3-NH-SO | 1.9 ± 0.2 | High (> 50 µM) |
Data aggregated from representative SAR studies (e.g., Li et al., 2023).
Interpretation of Results
-
The 6-H vs. 6-Cl: The chloro group improves potency via lipophilic interactions but destroys solubility.[1]
-
The Free 6-OH: Potency drops drastically.[1] The free phenol is often too polar to penetrate the hydrophobic kinase pocket or suffers from rapid glucuronidation.[1]
-
The Ether Analogue (13k): This is the optimal design.[1] The oxygen acts as a linker, projecting the dimethylamine tail into the solvent-exposed region.[1] This preserves the binding affinity of the core while solving the solubility bottleneck.[1]
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) rationale for 6-ol functionalization.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate in Step 1 does not precipitate as a solid, the concentration of the starting material is likely too low.[1]
Protocol A: Synthesis of 6-Methoxy-imidazo[1,2-a]pyridine (GBB Method)
Use this method to generate the protected core with C3 diversity.[1]
-
Reagents: 2-amino-5-methoxypyridine (1.0 eq), Benzaldehyde (1.0 eq), tert-butyl isocyanide (1.1 eq), Sc(OTf)
(5 mol%).[1] -
Solvent: Methanol (concentration 0.5 M).
-
Procedure:
-
Dissolve amine and aldehyde in MeOH. Stir for 30 min at RT (formation of imine—solution often turns yellow).[1]
-
Add isocyanide and catalyst.[1]
-
Heat to 60°C for 4 hours (monitor by TLC; disappearance of isocyanide).
-
Validation: Upon cooling, the product often precipitates.[1] If not, remove solvent and recrystallize from EtOAc/Hexane.[1]
-
-
Yield Expectation: 75-85%.
Protocol B: Demethylation to Imidazo[1,2-a]pyridin-6-ol
Critical Step: Requires anhydrous conditions.
-
Reagents: 6-Methoxy-intermediate (1.0 eq), BBr
(1M in DCM, 3.0 eq). -
Procedure:
-
Dissolve intermediate in dry DCM under Argon. Cool to -78°C.[1]
-
Add BBr
dropwise (Exothermic!).[1] -
Allow to warm to RT overnight.
-
Quench: Cool to 0°C and add MeOH dropwise (Caution: Violent gas evolution of HBr/MeBr).
-
Neutralize with NaHCO
(aq) and extract with EtOAc/n-Butanol (9:1).[1] Note: The phenol is amphoteric and polar; n-Butanol helps extraction.[1]
-
Protocol C: Biological Assay (Kinase-Glo)
-
System: Promega Kinase-Glo® Luminescent Assay.
-
Conditions: 10 µM ATP, recombinant PI3K
(10 ng/well). -
Workflow:
References
-
Bagdi, A. K., et al. (2020).[1] "Groebke–Blackburn–Bienaymé Reaction: An Overview of the Synthesis of Imidazo[1,2-a]fused Heterocycles." Current Organic Chemistry. Link
-
Li, Z., et al. (2023).[1] "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules. Link[1]
-
Goel, R., et al. (2017).[1] "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry. Link
-
Galloway, J. H., et al. (2000).[1] "A method for the rapid detection of the zopiclone degradation product 2-amino-5-chloropyridine."[1] Science & Justice.[1] Link
Validation of Imidazo[1,2-a]pyridin-6-ol Purity: A Comparative Technical Guide
Executive Summary
The validation of Imidazo[1,2-a]pyridin-6-ol purity presents a distinct challenge in pharmaceutical analysis due to its amphoteric nature.[1][2] Containing both a basic bridgehead nitrogen (
This guide objectively compares the industry-standard C18 (Octadecyl) workflow against a Pentafluorophenyl (PFP) stationary phase.[1][2][3] Experimental evidence and mechanistic analysis demonstrate that the PFP phase provides superior selectivity and peak symmetry for this scaffold, making it the recommended choice for GMP-compliant purity assays.
The Analytical Challenge
The imidazo[1,2-a]pyridine core acts as a "silanol probe."[1][2] In low pH mobile phases (pH < 4), the pyridine nitrogen is protonated (
-
Peak Tailing: Asymmetry factors (
) often exceeding 2.0.[1][2][3] -
Co-elution: Failure to separate critical polar impurities (e.g., 2-aminopyridine derivatives).[1][2][3]
-
Load Sensitivity: Retention time shifts with varying sample concentration.[1][2][3]
Mechanistic Comparison of Stationary Phases
The following diagram illustrates the interaction mechanisms differentiating the two approaches.
Figure 1: Mechanistic failure of C18 via silanol interaction vs. multi-mode retention on PFP phases.
Comparative Analysis: C18 vs. PFP
The following data summarizes the performance of both methods during method development (Screening Phase).
Test Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 10 minutes.
| Parameter | Method A: Standard C18 | Method B: PFP (Recommended) | Verdict |
| Stationary Phase | End-capped C18 (3 µm) | Fluorinated PFP (3 µm) | PFP |
| Retention Mechanism | Hydrophobic | Hydrophobic + | PFP |
| Peak Asymmetry ( | 1.8 - 2.4 (Severe Tailing) | 1.05 - 1.15 (Symmetric) | PFP |
| Selectivity ( | Poor resolution of regioisomers | High resolution of positional isomers | PFP |
| Re-equilibration | Fast | Moderate | C18 |
| Suitability | General Screening | Basic Heterocycles | PFP |
Critical Insight: The fluorine atoms on the PFP ring create a partial negative charge on the ring face and partial positive charge on the periphery. This allows for strong interaction with the electron-rich nitrogen of the imidazo ring without relying on silanol interactions.[1]
Recommended Validation Protocol (Method B)
This protocol is designed to meet ICH Q2(R2) requirements for purity and assay.[1][2][3]
Chromatographic Conditions[1][2][3][5][6][7]
-
Column: ACE C18-PFP or Phenomenex Kinetex F5 (150 x 4.6 mm, 2.6 µm or 3 µm).[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (Adjust to pH 3.0 with Formic Acid).
-
Mobile Phase B: Methanol (MeOH provides better selectivity for PFP than ACN).[1][2][3]
-
Column Temp: 35°C.
-
Detection: UV at 254 nm (Imidazo ring
) and 280 nm.[1][2][3] -
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 12.0 | 60 |
| 12.1 | 95 |
| 15.0 | 95 |
| 15.1 | 5 |
Sample Preparation[1][2][3]
-
Diluent: 90:10 Water:Methanol (Match initial gradient to prevent solvent effects).[1][2][3]
-
Stock Solution: 1.0 mg/mL in Methanol.
Validation Workflow & Data Requirements
The following workflow outlines the mandatory experiments required to validate this method under ICH Q2(R2).
Figure 2: Step-wise validation workflow aligning with ICH Q2(R2) lifecycle management.
Specificity (Stress Testing)
Inject forced degradation samples (Acid, Base, Oxidative, Thermal) to ensure the method separates degradation products from the main peak.
-
Acceptance Criteria: Peak Purity Index (via Diode Array Detector) > 99.0%; Resolution (
) between main peak and nearest impurity > 1.5.
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).
-
Data Output:
Level (%) Conc. (mg/mL) Area (mAU*s) 50 0.050 12500 75 0.075 18750 100 0.100 25000 125 0.125 31250 -
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Spike known amounts of Imidazo[1,2-a]pyridin-6-ol into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.
Precision[1][2][3][8]
-
System Precision: 6 injections of standard. (%RSD
1.0% for retention time, 1.0% for area).[1][2][3] -
Method Precision: 6 independent preparations of the sample. (%RSD
2.0%).[1][2][3]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Solvent mismatch | Ensure sample diluent is weaker (more aqueous) than initial mobile phase (e.g., use 10% MeOH).[1][2][3] |
| Retention Drift | pH instability | Buffer capacity is low.[1][2][3] Ensure Ammonium Formate is at least 10mM.[1][2][3][5] |
| High Backpressure | MeOH viscosity | MeOH has higher viscosity than ACN.[1][2][3] Increase column temp to 40°C or reduce flow to 0.8 mL/min. |
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][6][7] [Link]
-
Euerby, M. R., & Petersson, P. (2003).[1][2] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. [Link][1][2][3]
-
Bagheri, H., et al. (2020).[1][2] Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives. (Contextual reference for impurity profiling). [Link]
-
MAC-MOD Analytical. (n.d.). Examining the Selectivities of PFP Phases. [Link][1][2][3]
Sources
- 1. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. helixchrom.com [helixchrom.com]
- 5. mac-mod.com [mac-mod.com]
- 6. database.ich.org [database.ich.org]
- 7. mastercontrol.com [mastercontrol.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Imidazo[1,2-a]pyridin-6-ol: Personal Protective Equipment and Disposal
As researchers and scientists in the dynamic field of drug development, our work with novel chemical entities is foundational to innovation. The Imidazo[1,2-a]pyridine scaffold is a significant pharmacophore, with derivatives being explored for a wide range of therapeutic applications, including anticancer agents.[1][2] The inherent bioactivity of these molecules necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling Imidazo[1,2-a]pyridin-6-ol, with a focus on personal protective equipment (PPE) and proper disposal protocols.
Understanding the Risks: A Foundation for Safety
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from structurally related compounds, researchers should assume that Imidazo[1,2-a]pyridin-6-ol may present the following risks:
-
Skin and Eye Irritation: Direct contact can cause irritation or, in more severe cases, chemical burns.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3]
-
Harmful if Swallowed or Absorbed: Ingestion or skin absorption may be harmful.[4]
-
Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties of Imidazo[1,2-a]pyridin-6-ol are likely not fully characterized. Some imidazo-based heterocyclic derivatives have been shown to have cytotoxic potential and the ability to cause DNA fragmentation.[2]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for ensuring personal and collective safety in the laboratory.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE requirements for handling Imidazo[1,2-a]pyridin-6-ol in a laboratory setting.[5][6][7] It is crucial to always conduct a task-specific hazard assessment to determine if additional or more specialized PPE is required.[5]
| Body Protection | Eye and Face Protection | Hand Protection | Footwear |
| A flame-resistant lab coat is required.[8] This protects the skin and personal clothing from splashes and spills. | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement at all times in the laboratory.[8] | Appropriate chemical-resistant gloves must be worn. Nitrile gloves are a common choice, but it is essential to consult a glove compatibility chart for the specific solvents being used.[6] | Closed-toe shoes are mandatory in all laboratory environments to protect against spills and falling objects.[6] |
| For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | When handling larger quantities (>1 liter) or when there is a significant splash risk, chemical splash goggles are required.[8] | Gloves should be inspected for any signs of degradation or puncture before use. Contaminated gloves must be removed and disposed of properly. | N/A |
| N/A | A face shield worn over safety glasses or goggles is necessary when there is a risk of energetic reactions or significant splashes outside of a fume hood.[8] | Double gloving can provide additional protection, especially during procedures with a high risk of contamination. | N/A |
Procedural Guidance: Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove the lab coat by folding it inward to contain any contamination.
-
Eye Protection: Remove eye protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[9]
Operational Plans: Handling and Spill Response
All work with Imidazo[1,2-a]pyridin-6-ol, especially when handling the solid powder or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
Small Spills (in a chemical fume hood):
-
Alert nearby personnel.
-
Wear the appropriate PPE as outlined above.
-
Absorb the spill with a chemical absorbent pad or other suitable material.
-
Place the absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Large Spills (outside of a chemical fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Plan: Managing Imidazo[1,2-a]pyridin-6-ol Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect solid Imidazo[1,2-a]pyridin-6-ol and any contaminated materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed hazardous waste container.[10]
-
Liquid Waste: Collect liquid waste containing Imidazo[1,2-a]pyridin-6-ol in a compatible, sealed, and clearly labeled hazardous waste container.[11] Do not mix with incompatible waste streams.[10][11]
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[11]
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[12]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste.[13][14]
Visualizing Safety: PPE Decision-Making Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Imidazo[1,2-a]pyridin-6-ol.
Sources
- 1. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. fishersci.ca [fishersci.ca]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
